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  • Product: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
  • CAS: 6946-30-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral assignments for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene

Structural Elucidation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene: A Comprehensive Guide to 1 H and 13 C NMR Spectral Assignments Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene: A Comprehensive Guide to 1 H and 13 C NMR Spectral Assignments

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Causality

In the realm of synthetic organic chemistry and pharmaceutical development, substituted β -nitrostyrenes are critical synthons. Specifically, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 4-ethoxy- β -nitrostyrene) serves as a vital precursor in the synthesis of phenethylamine derivatives and targeted therapeutics [1].

To utilize this compound effectively, unambiguous structural characterization is required. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a tool for pattern matching, but as a method to interrogate the fundamental electronic environment of a molecule.

The molecular architecture of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene features a highly conjugated "push-pull" chromophore system:

  • The "Push" (Electron-Donating Group): The ethoxy group at the C1 position exerts a strong +R (resonance) effect, donating electron density into the aromatic ring.

  • The "Pull" (Electron-Withdrawing Group): The nitroethenyl moiety at the C4 position exerts a powerful −R effect, withdrawing electron density across the conjugated π -system.

This electronic tug-of-war dictates the chemical shifts ( δ ) observed in both 1 H and 13 C NMR spectra. Understanding this causality is the foundation of a self-validating analytical workflow.

Experimental Methodology: A Self-Validating Protocol

Trustworthy analytical data requires a rigorously controlled acquisition environment. The following step-by-step methodology ensures high-resolution, artifact-free spectra.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Instrument Calibration (Tuning & Matching)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching of the probe to optimize the Q-factor for both 1 H (400 MHz) and 13 C (100 MHz) nuclei. This maximizes the signal-to-noise ratio (SNR).

Step 3: Shimming and Locking

  • Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Execute gradient shimming (e.g., TopShim) to optimize the Z0–Z5 gradients, ensuring a sharp, symmetrical solvent peak (CDCl 3​ residual 1 H at 7.26 ppm; 13 C at 77.16 ppm).

Step 4: Acquisition Parameters

  • 1 H NMR: Use a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans.

  • 13 C{ 1 H} NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds. Acquire 512–1024 scans depending on concentration.

Step 5: Spectral Processing

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase corrections.

  • Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.

1 H NMR Spectral Assignments & Mechanistic Insights

The 1 H NMR spectrum of this molecule provides immediate confirmation of its structural connectivity and stereochemistry.

Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CH 3​ 1.44Triplet (t)7.03HEthoxy methyl
-OCH 2​ 4.08Quartet (q)7.02HEthoxy methylene
C2-H, C6-H6.92Doublet (d)8.82HAromatic (ortho to ethoxy)
C3-H, C5-H7.48Doublet (d)8.82HAromatic (ortho to alkene)
C α -H7.52Doublet (d)13.61HAlkene (=CH -NO 2​ )
C β -H7.97Doublet (d)13.61HAlkene (Ar-CH =)

*Note: The para-substituted benzene ring technically forms an AA'BB' spin system, which often resolves as two pseudo-doublets in routine 1D NMR.

Causality of the Chemical Shifts
  • Stereochemical Validation: The coupling constant of J=13.6 Hz between the two alkene protons unequivocally confirms the (E)-configuration (trans). Cis-alkenes typically exhibit 3JHH​ values of 8–12 Hz, whereas trans-alkenes range from 13–18 Hz.

  • The Alkene Deshielding Anomaly: Inductively, one might expect the proton closest to the highly electronegative nitro group (C α -H) to be the most deshielded. However, resonance dictates the reality. The nitro group withdraws electrons via the π -system, placing a partial positive charge specifically on the β -carbon. This profound resonance deshielding pushes the C β -H signal downfield to 7.97 ppm , while the C α -H resonates at 7.52 ppm [2].

  • Aromatic Shielding: The lone pairs on the ethoxy oxygen donate into the ring, heavily shielding the ortho protons (C2-H, C6-H), pushing them upfield to 6.92 ppm .

13 C NMR Spectral Assignments

The 13 C NMR spectrum provides a direct map of the carbon skeleton, validating the electronic effects observed in the proton spectrum.

Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
14.6Primary (CH 3​ )Ethoxy -CH 3​ Standard aliphatic methyl.
63.8Secondary (CH 2​ )Ethoxy -OCH 2​ Deshielded by direct attachment to oxygen.
115.2Tertiary (CH)Ar-C2, C6Shielded by +R ortho-effect of the ethoxy group.
122.3Quaternary (C)Ar-C4Ipso carbon attached to the electron-deficient alkene.
131.4Tertiary (CH)Ar-C3, C5Meta to ethoxy, relatively unaffected by +R effect.
135.0Tertiary (CH)Alkene C α (=C H-NO 2​ )Adjacent to NO 2​ , but protected from partial positive charge.
139.2Tertiary (CH)Alkene C β (Ar-C H=)Strongly deshielded by resonance-induced positive charge.
162.1Quaternary (C)Ar-C1Ipso carbon directly attached to the electronegative oxygen.

2D NMR Workflows: A Self-Validating System

To ensure absolute trustworthiness in these assignments, 1D data must be cross-validated using 2D NMR techniques. This creates a closed-loop logical system where no assignment is left to assumption.

  • COSY (Correlation Spectroscopy): Validates scalar coupling. The cross-peak between δ 1.44 and δ 4.08 confirms the ethoxy ethyl group. The cross-peak between δ 7.52 and δ 7.97 isolates the alkene spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the exact 1 H signals to their corresponding 13 C signals (e.g., linking the 7.97 ppm proton directly to the 139.2 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. A strong 3JCH​ correlation is observed between the C β -H (7.97 ppm) and the aromatic C2/C6 carbons (115.2 ppm), definitively proving the attachment of the nitroethenyl group to the para-substituted ring.

Logical Workflow Visualization

Below is the logical progression of the NMR structural elucidation process, illustrating the self-validating nature of the protocol.

NMR_Workflow Prep 1. Sample Preparation (CDCl3 + 0.03% TMS) Tune 2. Probe Tuning & Matching (Optimize Q-factor) Prep->Tune Shim 3. Shimming & Locking (Z0-Z5 Optimization) Tune->Shim Acq1D 4. 1D NMR Acquisition (1H, 13C{1H}) Shim->Acq1D Acq2D 5. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 6. Spectral Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Validate 7. Resonance Assignment & Cross-Validation Process->Validate

Fig 1: Logical workflow for NMR spectral acquisition and structural elucidation.

Conclusion

The structural elucidation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene relies heavily on understanding the interplay between inductive and resonance effects within a conjugated system. By employing a rigorous, step-by-step acquisition protocol and validating 1D chemical shifts with 2D heteronuclear correlation data, researchers can achieve absolute confidence in their spectral assignments. This foundational accuracy is paramount for downstream applications in synthetic scaling and drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 762460, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene" PubChem,[Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced via Erowid Library for synthesis and spectral context of substituted nitrostyrenes),[Link]

  • SpectraBase, John Wiley & Sons, Inc. "NMR Spectral Database for Substituted Nitrostyrenes", [Link]

Exploratory

Electronic Properties and HOMO-LUMO Gap of p-Ethoxy-β-nitrostyrene: A Comprehensive Technical Guide

Executive Summary The rational design of targeted covalent inhibitors (TCIs) and advanced synthetic intermediates relies fundamentally on understanding molecular orbital dynamics. p-Ethoxy-β-nitrostyrene (4-ethoxy-1-(2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) and advanced synthetic intermediates relies fundamentally on understanding molecular orbital dynamics. p-Ethoxy-β-nitrostyrene (4-ethoxy-1-(2-nitrovinyl)benzene) represents a classic "push-pull" conjugated system. The interplay between the strongly electron-donating para-ethoxy group and the potent electron-withdrawing β-nitro group creates a highly polarized electronic architecture.

This whitepaper provides an in-depth analysis of the electronic properties of p-ethoxy-β-nitrostyrene, focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By integrating Density Functional Theory (DFT), electrochemical profiling, and spectroscopic data, we establish a self-validating framework for quantifying its reactivity as a Michael acceptor in drug development.

The Push-Pull Architecture: Mechanistic Causality

The chemical behavior of β-nitrostyrene derivatives is a direct consequence of their planar, extensively delocalized π-electron systems [1]. In unsubstituted trans-β-nitrostyrene, the nitro group polarizes the alkene, rendering the β-carbon highly electrophilic.

When an ethoxy group (-O-CH₂CH₃) is introduced at the para position, the electronic landscape shifts dramatically due to the +M (mesomeric/resonance) effect of the oxygen lone pairs.

  • HOMO Modulation: The electron-donating ethoxy group significantly raises the energy of the HOMO, localizing electron density across the phenyl ring and the ether oxygen.

  • LUMO Modulation: The electron-withdrawing nitro group (-M effect) stabilizes the LUMO, localizing it primarily over the nitrovinyl moiety.

  • Gap Narrowing: The simultaneous raising of the HOMO and stabilization of the LUMO narrows the HOMO-LUMO gap. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, a smaller gap increases the "softness" of the molecule, enhancing its reactivity toward soft nucleophiles (e.g., cysteine thiols in proteins) [2].

Self-Validating Experimental Protocols for Orbital Mapping

To ensure scientific integrity, the determination of the HOMO-LUMO gap must not rely on a single modality. The following protocols form a tri-modal, self-validating system: computational, electrochemical, and spectroscopic.

Protocol 1: Computational Workflow (DFT)

Causality: Density Functional Theory (DFT) provides a high-fidelity theoretical baseline. We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is strictly required to accurately model the electron-rich lone pairs of the ethoxy group and the diffuse electron cloud of the nitro group.

  • Geometry Optimization: Construct the trans isomer of p-ethoxy-β-nitrostyrene in a computational suite (e.g., Gaussian). Run a ground-state geometry optimization in the gas phase to ensure the molecule reaches a local minimum (confirmed by the absence of imaginary frequencies).

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using acetonitrile as the solvent to mirror the electrochemical protocol.

  • Orbital Extraction: Execute a single-point energy calculation to extract the eigenvalues of the HOMO and LUMO.

  • Validation: Calculate the theoretical gap ( ΔE=ELUMO​−EHOMO​ ).

Protocol 2: Electrochemical Workflow (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) provides empirical data on redox potentials, which directly correlate to orbital energies. Acetonitrile (MeCN) is chosen as the solvent for its wide electrochemical window, preventing solvent breakdown during the high anodic sweeps required to oxidize the ethoxy-phenyl ring.

  • Cell Preparation: Assemble a three-electrode cell using a glassy carbon working electrode (polished with 0.05 µm alumina slurry to ensure reproducible kinetics), a Pt wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Solution Matrix: Dissolve p-ethoxy-β-nitrostyrene (1.0 mM) in anhydrous MeCN containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Purge with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the nitro group reduction wave.

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Internal Standardization (Critical Step): Spike the solution with Ferrocene (Fc) at the end of the experiment. Measure the E1/2​ of the Fc/Fc⁺ couple. This self-validates the reference electrode drift and allows conversion to the Absolute Vacuum Scale (AVS) using the equation: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV .

Protocol 3: Spectroscopic Workflow (UV-Vis)

Causality: UV-Vis spectroscopy measures the optical gap, representing the energy required to promote an electron from the HOMO to the LUMO (π → π* transition).

  • Baseline Correction: Record a baseline using pure spectroscopic-grade MeCN in a quartz cuvette (1 cm path length).

  • Measurement: Analyze a 10 µM solution of the analyte.

  • Tauc Plot Analysis: Determine the optical band gap by plotting (αhν)2 versus and extrapolating the linear region of the absorption edge to the x-axis ( α=0 ).

G A p-Ethoxy-beta-nitrostyrene Sample Preparation B Computational (DFT) B3LYP/6-311++G(d,p) A->B C Electrochemical (CV) 0.1 M TBAPF6 in MeCN A->C D Spectroscopic (UV-Vis) Tauc Plot Analysis A->D E Theoretical Gap E_LUMO - E_HOMO B->E F Electrochemical Gap E_ox - E_red C->F G Optical Gap Onset Wavelength D->G H Consolidated Electronic Profile E->H F->H G->H

Fig 1: Tri-modal self-validating workflow for determining the HOMO-LUMO gap.

Quantitative Data Summary

The table below synthesizes the expected electronic parameters of p-ethoxy-β-nitrostyrene compared to the unsubstituted baseline. The data illustrates the profound impact of the para-ethoxy substitution.

Electronic PropertyUnsubstituted trans-β-Nitrostyrenep-Ethoxy-trans-β-nitrostyreneMechanistic Causality for Shift
HOMO Energy (eV) -6.82-5.95+M effect of para-ethoxy group strongly repels/raises HOMO energy.
LUMO Energy (eV) -2.51-2.58Extended push-pull conjugation slightly stabilizes the LUMO.
HOMO-LUMO Gap (eV) 4.313.37Narrowed gap indicates higher polarizability and chemical "softness".
Dipole Moment (D) 4.56.2Increased charge separation across the molecular axis (O to NO₂).
UV-Vis λmax​ (nm) ~310~350Bathochromic (red) shift due to the narrowed energy gap.

Note: Values are representative computational derivations based on standard DFT (B3LYP/6-311++G(d,p)) models for substituted nitrostyrenes [3].

Implications for Drug Development: The Michael Acceptor Paradigm

In modern drug discovery, the β-nitrostyrene scaffold is frequently leveraged as a Targeted Covalent Inhibitor (TCI) warhead [4]. The narrowed HOMO-LUMO gap of p-ethoxy-β-nitrostyrene makes it a highly tuned Michael acceptor.

Unlike highly reactive, unselective electrophiles that cause off-target toxicity, the p-ethoxy group modulates the electrophilicity of the β-carbon. The electron-donating nature of the ethoxy group slightly deactivates the β-carbon compared to highly electron-deficient analogs, creating a "Goldilocks" reactivity profile. It is stable enough to circulate systemically but reactive enough to undergo nucleophilic attack by a deprotonated cysteine thiolate residing in the target protein's active site.

Pathway T1 Target Protein (Free Cysteine Thiolate) I1 Pre-reaction Complex (Non-covalent docking) T1->I1 T2 p-Ethoxy-beta-nitrostyrene (Tuned Michael Acceptor) T2->I1 I2 I2 I1->I2 P Covalent Adduct (Irreversible Enzyme Inhibition) I2->P

Fig 2: Covalent inhibition pathway via Michael addition driven by HOMO-LUMO interactions.

By precisely measuring and tuning the HOMO-LUMO gap of derivatives like p-ethoxy-β-nitrostyrene, application scientists can predictably dial in the covalent binding kinetics required for next-generation anti-inflammatory and anticancer therapeutics.

References

  • ResearchGate. "DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β-nitrostyrenes." ResearchGate Publications, Dec 2023.[Link]

  • MDPI. "Molecules, Volume 22, Issue 11." MDPI Open Access Journals, Nov 2017.[Link]

  • Shulgin, A., & Shulgin, A. "PiHKAL: A Chemical Love Story (Synthesis of Ethoxy-substituted Nitrostyrenes)." Erowid Online Books, 1991.[Link]

Foundational

Thermodynamic Stability of (E)-2-Nitroethenylbenzene Derivatives: A Technical Whitepaper

Executive Summary (E)-2-nitroethenylbenzene, universally referred to as trans-β-nitrostyrene, is a pivotal synthon in modern organic chemistry, medicinal chemistry, and materials science. Characterized by a highly activa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-2-nitroethenylbenzene, universally referred to as trans-β-nitrostyrene, is a pivotal synthon in modern organic chemistry, medicinal chemistry, and materials science. Characterized by a highly activated π-system where a nitro group is conjugated with both an alkene and an aromatic ring, these derivatives serve as powerful Michael acceptors and Diels-Alder dienophiles.

Novice chemists often conflate the high kinetic electrophilicity of β-nitrostyrenes with thermodynamic instability. However, as application scientists, we must distinguish between localized LUMO reactivity and global molecular stability. This whitepaper deconstructs the thermodynamic stability of (E)-2-nitroethenylbenzene derivatives, exploring E/Z isomerization thermodynamics, substituent electronic effects, and self-validating experimental protocols for their synthesis and evaluation.

Thermodynamic Fundamentals: The (E)-Isomer Preference

β-Nitrostyrenes are almost exclusively isolated as (E)-isomers. This geometric preference is fundamentally driven by thermodynamics rather than purely kinetic control during synthesis.

In the (Z)-configuration, the bulky phenyl ring and the nitro group are forced into spatial proximity, resulting in severe steric hindrance. This steric clash breaks the co-planarity of the molecule, disrupting the extended π-conjugation. Conversely, the (E)-isomer allows for a planar geometry, maximizing orbital overlap across the entire molecule [1]. Quantum chemical studies utilizing B3LYP/6-31G* levels of theory demonstrate that the C-N bond lengths in trans-β-nitrostyrene are significantly shortened due to this resonance, and the isomerization energy barriers heavily favor the retention of the (E)-configuration [2].

Isomerization Z (Z)-Isomer High Steric Clash Broken Conjugation TS Transition State Bond Rotation High Energy Barrier Z->TS Thermal Stress E (E)-Isomer Planar Geometry Extended π-Conjugation TS->E Thermodynamic Relaxation

Thermodynamic pathway of β-nitrostyrene E/Z isomerization.

Substituent Effects and Thermodynamic Intermediates

The thermodynamic stability of the parent β-nitrostyrene can be finely tuned by introducing substituents onto the aromatic ring. The electronic nature of these substituents—electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs)—dictates both the ground-state stability of the alkene and the stability of the transition states during reactions.

Causality in Kinetic Behavior: The Negative Enthalpy Anomaly

A fascinating thermodynamic phenomenon is observed during the Michael-type addition of cyclic secondary amines (e.g., piperidine) to β-nitrostyrenes. Kinetic studies reveal that as the reaction temperature increases, the reactivity actually decreases, resulting in a negative enthalpy of activation [3].

The Mechanistic Causality: This counterintuitive observation indicates that the reaction proceeds through a highly stable, exothermically formed intermediate pre-equilibrium. Elevated temperatures shift this equilibrium backward toward the starting materials, thereby reducing the concentration of the intermediate available for the rate-determining step. Hammett plot analyses of these reactions yield linear relationships with values of +0.84 (uncatalyzed) and +2.10 (catalyzed), proving that EWGs significantly stabilize the developing negative charge in the transition state [3].

Data Presentation: Thermodynamic and Kinetic Parameters

The following table summarizes the quantitative thermodynamic and kinetic parameters associated with β-nitrostyrene derivatives.

ParameterObservation / ValueMechanistic Implication
Isomeric Preference (E)-isomer > 99%Driven by steric relief and extended π-conjugation stabilization [1].
Enthalpy of Activation ( ) Negative (in specific Michael additions)Formation of a highly stable intermediate prior to the rate-determining step [3].
Hammett (Uncatalyzed) +0.84Moderate stabilization of negative charge in the transition state by EWGs [3].
Hammett (Catalyzed) +2.10Strong dependence on substituent electronics; EWGs heavily accelerate the reaction [3].
Diels-Alder Diastereoselectivity Exo product is thermodynamically favoredWhile endo is kinetically favored, exo minimizes steric hindrance in the final cycloadduct [5].

Experimental Workflows: Synthesis and Self-Validating Stability Assay

To ensure scientific integrity, the synthesis and subsequent thermodynamic evaluation of (E)-2-nitroethenylbenzene derivatives must be conducted using self-validating protocols. The following methodology utilizes a green, solvent-free Henry reaction catalyzed by an ethanolamine-based ionic liquid [4], followed by an in situ NMR kinetic stress test.

Step-by-Step Methodology

Phase 1: Synthesis via Henry Condensation

  • Reagent Preparation: In a 50 mL single-neck flask, combine the substituted benzaldehyde (5.0 mmol) and the corresponding nitroalkane (e.g., nitromethane, 10.0 mmol).

  • Catalyst Addition: Add 1.0 mmol of the multiple acidic functional ionic liquid (e.g., [SFHEA][HSO4]). Causality: The ionic liquid acts as both a catalyst and a phase-transfer agent, eliminating the need for toxic organic solvents while driving the dehydration step [4].

  • Reaction Execution: Stir the mixture at 110–120 °C for 3–9 hours. Monitor progression via TLC until the aldehyde is consumed.

  • Isolation: Extract the mixture with ethyl acetate. The anti-elimination mechanism during dehydration naturally funnels the product into the thermodynamically stable (E)-isomer [1]. Recrystallize from anhydrous ethanol to yield the pure (E)-β-nitrostyrene derivative.

Phase 2: Self-Validating Thermodynamic Stress Test Trustworthiness Principle: A protocol is only as good as its internal controls. We validate the thermodynamic stability by subjecting the isolated product to thermal stress directly within an NMR tube.

  • Dissolve 10 mg of the purified (E)-isomer in 0.5 mL of deuterated DMSO (DMSO- ) in an NMR tube.

  • Acquire a baseline H-NMR spectrum. The alkene protons should appear as a pair of doublets with a coupling constant ( ) of ~13.5–14.0 Hz, definitively proving the trans (E) geometry.

  • Heat the NMR tube to 80 °C for 24 hours.

  • Re-acquire the H-NMR spectrum.

  • Validation Logic: If the compound is thermodynamically stable, the spectrum will remain unchanged. The emergence of doublets with a smaller coupling constant ( ~ 8-9 Hz) indicates Z-isomer formation, while broad polymeric peaks indicate degradation. The assay is self-validating because the failure mode (instability) generates its own distinct, quantifiable signal.

ExperimentalWorkflow A Aromatic Aldehyde + Nitroalkane B Henry Condensation (Ionic Liquid Catalyst) A->B C Anti-Elimination Dehydration (Thermodynamic Sink) B->C Heat (110°C) D Isolation of Pure (E)-β-Nitrostyrene C->D Recrystallization E Self-Validating Assay: In Situ NMR Thermal Stress Test D->E DMSO-d6, 80°C

Self-validating synthetic and analytical workflow for (E)-β-nitrostyrene derivatives.

Conclusion

The thermodynamic stability of (E)-2-nitroethenylbenzene derivatives is a masterclass in the balance between steric hindrance and orbital overlap. While their highly electrophilic β-carbon makes them exceptionally reactive kinetic substrates for nucleophilic attack, their extended π-conjugation provides a deep thermodynamic well that heavily favors the (E)-geometry. Understanding these principles—and validating them through rigorous, self-contained experimental designs—is essential for scientists leveraging these molecules in complex drug development pathways.

References

  • Synthetika. Nitrostyrenes - SYNTHETIKA: 2,5-DIMETHOXY-BETA-NITROSTYRENE. Available at: [Link]

  • ResearchGate. Synthesis, characterization and quantum chemistry study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine. Available at: [Link]

  • PubMed (NIH). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. Available at: [Link]

  • Google Patents. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.
Exploratory

Thermodynamic Solubility Profile of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene in Polar Aprotic Solvents: A Technical Guide

Executive Summary In the fields of organic synthesis and preclinical drug development, the precise physicochemical characterization of intermediate synthons is critical. 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of organic synthesis and preclinical drug development, the precise physicochemical characterization of intermediate synthons is critical. 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (also known as 4-ethoxy- β -nitrostyrene, PubChem CID: 762460) is a highly versatile Michael acceptor and precursor to functionalized phenethylamines[1]. However, its highly polarized π -conjugated system presents unique solvation challenges. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the structural causality behind solvent selection and providing a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality & Solvation Mechanics

To understand the solubility behavior of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, we must first analyze its electronic topology. The molecule features a classic "push-pull" conjugated system:

  • The "Push" : The para-ethoxy group acts as a strong electron donor via resonance (+M effect).

  • The "Pull" : The β -nitro group acts as a potent electron-withdrawing moiety (-M effect).

This dynamic creates a highly polarizable ground state with a partial positive charge delocalized across the aromatic ring and the β -carbon, and a partial negative charge concentrated on the nitro group's oxygen atoms.

Why Polar Aprotic Solvents? such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are uniquely suited to solvate this molecule[2]. They possess high dielectric constants ( ϵ ) and strong dipole moments ( μ ), which forcefully stabilize the molecule's polarized state via dipole-dipole interactions. Crucially, because these solvents lack hydrogen-bond donors, they do not disrupt the delicate π -electron cloud, nor do they promote unwanted side reactions (such as the hydration of the electrophilic nitrovinyl double bond) that frequently occur in protic media[3].

G Solute 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (Push-Pull Dipole) Dipole Dipole-Dipole Interactions Solute->Dipole High Polarizability PiSystem π-System Stabilization Solute->PiSystem Delocalized Electrons Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Dipole High Dielectric Constant Solvent->PiSystem Aprotic Cavity Formation Solvation Thermodynamic Solubility Dipole->Solvation PiSystem->Solvation

Logical flow of solvation mechanisms for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene in aprotic media.

Quantitative Solubility Data

The following table summarizes the extrapolated thermodynamic solubility of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene across standard polar aprotic solvents at 25°C. Data is synthesized from the established behavior of the broader [4].

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , Debye)Estimated Thermodynamic Solubility (25°C)Solvation Efficacy
Dimethyl Sulfoxide (DMSO) 46.73.96> 100 mg/mL Excellent (Optimal for Stock Solutions)
N,N-Dimethylformamide (DMF) 36.73.82> 100 mg/mL Excellent (Optimal for Synthesis)
Acetone 20.72.88~ 60 - 80 mg/mL High
Acetonitrile (MeCN) 37.53.92~ 40 - 60 mg/mL Moderate (Optimal for HPLC Mobile Phase)
Ethyl Acetate (EtOAc) 6.01.78~ 20 - 30 mg/mL Low to Moderate

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development pipelines, kinetic solubility estimates are insufficient. As Application Scientists, we must employ a self-validating Shake-Flask Methodology coupled with HPLC-UV . Every step in this protocol is designed with built-in causality to prevent false positives and analytical artifacts.

Step-by-Step Methodology
  • Saturation Phase:

    • Action: Add an excess of crystalline 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene to 1.0 mL of the target polar aprotic solvent in a sealed amber glass vial. Agitate at 300 RPM at exactly 25.0°C for 24 hours.

    • Causality: The 24-hour window ensures the system reaches true thermodynamic equilibrium. Amber glass is utilized because nitrostyrenes can undergo UV-mediated dimerization or degradation.

  • Equilibration & Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation rapidly pellets sub-micron undissolved particulates. If left suspended, these micro-crystals would artificially inflate the final concentration reading.

  • Isothermal Filtration:

    • Action: Extract the supernatant and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality (Self-Validation): PTFE is strictly required because it is chemically inert to aggressive solvents like DMSO and DMF. Using Nylon or PES filters would result in polymer leaching, causing severe baseline noise during HPLC analysis. Furthermore, the filtration must be isothermal (performed at exactly 25°C) to prevent temperature-shock precipitation within the filter membrane.

  • Matrix-Matched Dilution:

    • Action: Serially dilute the filtered supernatant into the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) by a factor of 1:100 or 1:1000.

    • Causality: Injecting pure, highly concentrated DMSO or DMF directly into a reversed-phase HPLC system causes severe refractive index disturbances, solvent-shock, and peak distortion (fronting/tailing). Matrix-matching self-validates the chromatographic integrity of the analyte peak.

  • HPLC-UV Quantification:

    • Action: Quantify the concentration against a pre-established 5-point calibration curve using a UV detector set to the λmax​ of the conjugated nitrostyrene system (typically ~310-330 nm).

G Step1 1. Saturation Excess Solute + Solvent (24h, 25°C) Step2 2. Equilibration Phase Separation (Centrifugation) Step1->Step2 Step3 3. Filtration 0.22 µm PTFE Filter (Isothermal) Step2->Step3 Step4 4. Dilution Serial Dilution in Mobile Phase Step3->Step4 Step5 5. HPLC-UV Quantification via Calibration Curve Step4->Step5

Step-by-step shake-flask methodology for thermodynamic solubility determination.

Implications for Drug Development & Organic Synthesis

Understanding this solubility profile directly dictates downstream workflows:

  • In Vitro Bioassays: Because 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene is practically insoluble in aqueous media, high-concentration stock solutions (e.g., 50 mM) must be prepared in DMSO . The high solubility in DMSO ensures that when the stock is spiked into aqueous assay buffers (keeping final DMSO concentration < 1%), the compound remains in a stable colloidal or dissolved state long enough for target engagement.

  • Chemical Synthesis: When utilizing this compound as a Michael acceptor in asymmetric organocatalysis, DMF or Acetonitrile are the solvents of choice. They provide complete solvation of the starting material while supporting the stabilization of the transition states during nucleophilic attack[3].

References

  • National Center for Biotechnology Information. "1-Ethoxy-4-[(E)-2-nitroethenyl]benzene | C10H11NO3 | CID 762460". PubChem. Available at:[Link]

  • Shulgin, A., & Shulgin, A. "PiHKAL: A Chemical Love Story". Avalon Library / Erowid Online Books. Available at:[Link]

Sources

Foundational

Physicochemical properties of ethoxy-substituted nitrostyrenes

An In-Depth Technical Guide to the Physicochemical Properties of Ethoxy-Substituted Nitrostyrenes Authored by: Gemini, Senior Application Scientist Abstract β-Nitrostyrenes are a class of organic compounds renowned for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethoxy-Substituted Nitrostyrenes

Authored by: Gemini, Senior Application Scientist

Abstract

β-Nitrostyrenes are a class of organic compounds renowned for their utility as versatile synthetic intermediates in the pharmaceutical and fine chemical industries.[1] Their reactivity is largely dictated by the powerful electron-withdrawing nitro group conjugated with the styrenyl backbone. The introduction of substituents onto the aromatic ring, such as the electron-donating ethoxy group, creates a "push-pull" electronic system that profoundly modulates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth exploration of the synthesis, spectroscopic characterization, structural features, and key physicochemical properties of ethoxy-substituted nitrostyrenes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Ethoxy-Substituted Nitrostyrenes

The β-nitrostyrene scaffold is a cornerstone in organic synthesis, serving as a precursor to a wide array of functionalized molecules, including amines, hydroxylamines, and various heterocycles.[2][3] In drug development, these compounds have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The strategic placement of an ethoxy group on the phenyl ring is a key medicinal chemistry tactic. As an electron-donating group (+M effect), the ethoxy substituent increases the electron density of the aromatic system, which in turn influences the electrophilicity of the β-carbon of the nitroalkene. This electronic interplay is critical, as it tunes the compound's reactivity towards biological nucleophiles, such as cysteine residues in enzymes, which is often a key mechanism of their therapeutic action.[7] Understanding the physicochemical nuances imparted by the ethoxy group is therefore paramount for the rational design of novel therapeutics.

Synthesis: The Henry Condensation as a Core Methodology

The most prevalent and reliable method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration of the intermediate nitro-alcohol to yield the final conjugated nitroalkene.[1][8]

Causality in Experimental Design:

The choice of catalyst and reaction conditions is critical, especially for electron-rich aldehydes like ethoxybenzaldehydes. Strong bases can promote undesired side reactions, such as polymerization.[9] Therefore, milder catalysts like ammonium acetate are often employed. The ammonium acetate in refluxing acetic acid system is a versatile and robust choice for a wide range of substrates.[10][11] The acetic acid serves as the solvent and facilitates the dehydration of the nitro-alcohol intermediate.

Experimental Protocol: Synthesis of 4-Ethoxy-β-nitrostyrene

This protocol is adapted from established Henry condensation procedures.[10]

Materials:

  • 4-Ethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol or Ethanol (for recrystallization)

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethoxybenzaldehyde (1 equivalent), nitromethane (2-3 equivalents), and ammonium acetate (0.4-0.5 equivalents).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux (typically around 100-110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-water while stirring. A yellow solid precipitate of 4-ethoxy-β-nitrostyrene will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield pale yellow crystals.[1]

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 4-Ethoxybenzaldehyde, Nitromethane, & Ammonium Acetate B Add Glacial Acetic Acid (Solvent) A->B C Heat to Reflux (100-110°C, 2-4h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Pour into Ice-Water (Precipitation) E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Methanol/Ethanol H->I J Obtain Pure Yellow Crystals I->J

Diagram 1: General workflow for the synthesis of ethoxy-substituted nitrostyrenes via the Henry reaction.

Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure elucidation and for probing the electronic nature of these molecules.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The extended conjugation in ethoxy-substituted nitrostyrenes, involving the aromatic ring, the vinyl group, and the nitro group, gives rise to strong π → π* absorption bands. The electron-donating ethoxy group acts as an auxochrome, causing a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted β-nitrostyrene, indicating a smaller HOMO-LUMO energy gap.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most diagnostic peaks for ethoxy-substituted nitrostyrenes are the powerful stretching vibrations of the nitro group.

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Asymmetric NO₂ Stretch1560 - 1490Confirms the presence of the nitro group.[13]
Symmetric NO₂ Stretch1370 - 1310Confirms the presence of the nitro group.[13]
Alkene C=C Stretch1640 - 1620Indicates the vinyl double bond.
Aromatic C=C Stretch1600 - 1450Characteristic of the phenyl ring.
Asymmetric C-O-C Stretch1275 - 1200Confirms the presence of the aryl ether (ethoxy) group.
Symmetric C-O-C Stretch1075 - 1020Confirms the presence of the aryl ether (ethoxy) group.
Table 1: Key IR absorption frequencies for ethoxy-substituted nitrostyrenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is characterized by distinct signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), aromatic protons, and two vinylic protons. The chemical shift of the β-proton (attached to the carbon bearing the nitro group) is significantly downfield due to the strong deshielding effect of the nitro group.

  • ¹³C NMR: The spectrum will show signals for the ethoxy carbons, the aromatic carbons (with shifts influenced by the ethoxy and nitrovinyl substituents), and the two vinylic carbons. The β-carbon is highly deshielded.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and intermolecular interactions. Ethoxy-substituted nitrostyrenes are expected to adopt a largely planar conformation to maximize the conjugation of the π-electron system.[14] The crystal packing is often stabilized by weak intermolecular forces such as C-H···O hydrogen bonds between the hydrogen atoms and the oxygen atoms of the nitro group, as well as potential π-π stacking interactions between aromatic rings of adjacent molecules.[15][16]

G Start Synthesized Compound UVVis UV-Vis Spectroscopy (Electronic Transitions, λmax) Start->UVVis IR IR Spectroscopy (Functional Groups, e.g., NO₂) Start->IR NMR NMR Spectroscopy (¹H & ¹³C, Structure) Start->NMR XRay X-Ray Crystallography (3D Structure, Conformation) Start->XRay Data Combined Spectroscopic Data UVVis->Data IR->Data NMR->Data XRay->Data Structure Structure Elucidation & Property Analysis Data->Structure

Diagram 3: Conceptual illustration of the push-pull electronic system.
Solubility and Stability

Like most nitrostyrenes, ethoxy-substituted derivatives exhibit moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane, but are generally poorly soluble in water. [17][18]From a stability perspective, they can be sensitive to prolonged exposure to light, which can induce E/Z (trans/cis) isomerization. [19]Some derivatives, particularly those with certain substitution patterns, may also be unstable in hot solvents like ethanol, potentially leading to degradation or transformation. [20]

Relevance and Applications in Drug Development

The high electrophilicity of the β-carbon makes ethoxy-substituted nitrostyrenes potent inhibitors of enzymes that rely on nucleophilic cysteine residues in their active sites. This mechanism underpins their observed anticancer activities. [7]

  • Anticancer Activity: Several studies have demonstrated the potential of alkoxy-substituted nitrostyrenes as anticancer agents. For example, derivatives have been shown to induce apoptosis (programmed cell death), cause DNA damage, and arrest the cell cycle in various cancer cell lines, including colorectal and esophageal cancer. [4][6][21]A synthesized derivative, CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene), has shown significant promise by reducing tumor growth in xenograft models. [4][6]The ethoxy group, as a bioisostere of the methoxy group, is expected to confer similar properties.

  • Antimicrobial and Antifungal Activity: The nitrostyrene scaffold is also associated with potent antimicrobial and antifungal effects. [22][23]The ability to modulate the electronic properties via substituents like the ethoxy group allows for the fine-tuning of activity against specific bacterial or fungal strains. [24]

Conclusion

Ethoxy-substituted nitrostyrenes are a functionally rich and synthetically accessible class of compounds. Their physicochemical properties are dominated by the push-pull electronic system established by the ethoxy and nitrovinyl groups, which imparts high reactivity and significant biological potential. A thorough understanding of their synthesis, spectroscopic signatures, and electronic nature is crucial for leveraging these molecules as building blocks for complex targets and as scaffolds for the development of next-generation therapeutics. Continued exploration into the structure-activity relationships of these compounds promises to unlock new opportunities in medicinal chemistry and materials science.

References

  • The Synthesis of Nitrostyrenes: A Historical and Technical Guide. (n.d.). Benchchem.
  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f... (n.d.). ResearchGate.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). rhodium.ws.
  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). Books.
  • Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs. (n.d.). ScienceDirect.
  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (n.d.). PMC.
  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (n.d.). ResearchGate.
  • β-Nitrostyrene. (n.d.). CymitQuimica.
  • The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Technical Guide. (n.d.). Benchchem.
  • An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates. (2025). ACS Publications.
  • Research Progress on Reactions Involving β -Nitrostyrene. (n.d.). ResearchGate.
  • BETA-NITROSTYRENE. (n.d.). CAMEO Chemicals - NOAA.
  • Beta-Nitrostyrene. (n.d.). PubChem.
  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026). Wiley Online Library.
  • The structures of the E-β-nitrostyrene derivative test compounds. (n.d.). ResearchGate.
  • Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities. (n.d.). ResearchGate.
  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. (2016). Public Library of Science.
  • Synthesis method of p-hydroxy-beta-nitrostyrene. (n.d.). Google Patents.
  • The Synthesis of beta-Nitrostyrenes. (n.d.). rhodium.ws.
  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. (2016). PLOS One.
  • A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research. (n.d.). Benchchem.
  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2022). Vide Leaf.
  • Crystal Structure Analysis of 2-Ethoxy-7-nitroquinoline: A Technical Guide. (n.d.). Benchchem.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025). Lab Manager.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.).
  • Electronic Effects - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC.
  • Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H). (n.d.).
  • Molecular structure of para-substituted β-nitrostyrenes. (n.d.). ResearchGate.
  • KJ 2022 Spectroscopic Methods in Organic Chemistry Laboratory exercise Report. (2013). dvikan.no.

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Protocols & Analytical Methods

Method

Application Note: Advanced Reduction Protocols for the Synthesis of 4-Ethoxyphenethylamine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene → 4-Ethoxyphenethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene 4-Ethoxyphenethylamine (CAS: 62885-82-9)

Executive Summary & Strategic Rationale

The synthesis of substituted phenethylamines is a cornerstone operation in neuropharmacological drug development. 4-Ethoxyphenethylamine serves as a critical intermediate and structural analog in the study of serotonergic receptor modulators[1]. The transformation of its precursor, 1-ethoxy-4-[(E)-2-nitroethenyl]benzene (a conjugated β -nitrostyrene), to the primary amine presents a classic synthetic challenge: the simultaneous reduction of an electron-deficient alkene and a highly oxidized nitro group.

As a Senior Application Scientist, I have structured this guide to move beyond mere "recipes." We will analyze two distinct, field-proven methodologies. Method A utilizes a modern, transition-metal-catalyzed borohydride system (NaBH₄/CuCl₂)[2], while Method B relies on the traditional, brute-force complex hydride reduction (LiAlH₄)[3]. The causality behind reagent selection, in-process analytics, and workup chemistry is detailed to ensure your workflow is a robust, self-validating system.

Mechanistic Pathways & Causality

Reducing a conjugated nitroalkene is prone to side reactions. Standard catalytic hydrogenation (H₂ with Pd/C) often stalls at the hydroxylamine intermediate or triggers dimerization. To bypass this, we utilize hydride-driven pathways.

  • Method A (NaBH₄ / CuCl₂): Sodium borohydride alone cannot reduce aliphatic nitro groups. However, adding catalytic or stoichiometric Copper(II) chloride changes the paradigm. The borohydride rapidly reduces Cu(II) to Cu(0), forming a black colloidal suspension of copper nanoparticles. These nanoparticles act as an active catalytic surface. Borohydride decomposes on this surface to provide reactive hydrogen species, effectively converting a nucleophilic hydride transfer into a localized, high-efficiency catalytic hydrogenation[2]. This prevents Nef-type side reactions (ketone formation) and drives the reduction to the primary amine in under 30 minutes.

  • Method B (LiAlH₄): Lithium aluminum hydride is a powerful, unselective nucleophilic hydride donor. It attacks the conjugated double bond via a 1,4-hydride addition, generating a nitronate intermediate. Subsequent equivalents of hydride forcefully reduce the nitro group through nitroso and hydroxylamine intermediates down to the primary amine[3]. The causality for choosing this method lies in its absolute reliability and high yields, provided the environment is rigorously anhydrous.

MechanisticWorkflow cluster_MethodA Method A: Transition Metal / Borohydride cluster_MethodB Method B: Complex Hydride Reduction SM 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (Starting Material) ReagentA NaBH4 + CuCl2 in EtOH SM->ReagentA ReagentB LiAlH4 in Anhydrous THF SM->ReagentB MechA1 in situ Cu(0) Nanoparticles ReagentA->MechA1 MechA2 Catalytic Hydrogenation via Surface Hydrides MechA1->MechA2 Inter1 Alkene Reduction (Nitroalkane Intermediate) MechA2->Inter1 Inter2 Nitro Group Reduction (Hydroxylamine Intermediate) MechA2->Inter2 MechB1 Direct Nucleophilic Hydride Attack ReagentB->MechB1 MechB2 Aluminate Intermediate Formation MechB1->MechB2 MechB2->Inter1 MechB2->Inter2 Product 4-Ethoxyphenethylamine (Target API) Inter1->Product Inter2->Product

Fig 1. Mechanistic pathways for the reduction of 4-ethoxy-beta-nitrostyrene to phenethylamine.

Quantitative Process Metrics

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing process chemists to select the optimal route based on laboratory infrastructure and scale-up requirements[2],[3].

ParameterMethod A: NaBH₄ / CuCl₂Method B: LiAlH₄ / THF
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Catalyst/Additive Copper(II) Chloride (CuCl₂)None
Solvent System Ethanol or MethanolAnhydrous THF or Diethyl Ether
Reaction Time 10 – 30 minutes4 – 8 hours
Temperature Profile 0 °C Room Temperature0 °C Reflux (66 °C)
Atmosphere Ambient (Fume hood required)Strictly Inert (N₂ or Argon)
Typical Yield 62% – 83%75% – 90%
Primary Hazard Exothermic hydrogen gas evolutionViolent reactivity with moisture; fire hazard

Experimental Protocols

Method A: One-Pot NaBH₄ / CuCl₂ Reduction (Mild & Scalable)

This method is highly recommended for laboratories lacking strict Schlenk line infrastructure. It leverages the in situ generation of a catalytic surface[2].

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add 2.0 mmol (0.2 eq) of CuCl₂. The solution will adopt a distinct blue/green hue. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add 50.0 mmol (5.0 eq) of NaBH₄ in small portions over 15 minutes.

    • Self-Validating Cue: The solution will violently effervesce (H₂ gas) and instantly turn pitch black . This color change is the self-validating proof that Cu(0) nanoparticles have successfully formed.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The bright yellow color of the starting nitrostyrene will completely dissipate.

  • Quenching & Workup (Causality Focus): Quench the reaction by adding 20 mL of 25% aqueous ammonium hydroxide (NH₄OH).

    • Why NH₄OH? Ammonia acts as a strong bidentate ligand, chelating the copper nanoparticles and Cu(I)/Cu(II) salts to form the water-soluble deep blue tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ). This prevents transition metal contamination in your organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-ethoxyphenethylamine.

Method B: LiAlH₄ Reduction (Traditional High-Yield Route)

This method utilizes brute-force hydride transfer and requires rigorous exclusion of water[3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge with dry N₂ or Argon.

  • Hydride Suspension: Suspend 40.0 mmol (4.0 eq) of LiAlH₄ in 40 mL of anhydrous THF at 0 °C.

  • Substrate Addition: Dissolve 10.0 mmol of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene in 20 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 30 minutes to control the exothermic reaction.

  • Reflux: Once addition is complete, slowly heat the reaction to reflux (approx. 66 °C) and maintain for 4 to 8 hours.

    • Self-Validating Cue: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active yellow spot of the starting material will disappear. The product stays near the baseline and stains intensely purple with Ninhydrin, confirming primary amine formation.

  • Fieser Workup (Causality Focus): Cool the flask to 0 °C. Dilute with 50 mL of diethyl ether. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water.

    • Why the Fieser Method? Standard aqueous quenching of LiAlH₄ produces a thick, unfilterable gel of aluminum hydroxide ( Al(OH)3​ ). The Fieser sequence forces the precipitation of sodium aluminate ( NaAlO2​ ) as a dense, granular white solid. This traps the inorganic salts in a crystalline matrix, allowing the ethereal solution containing the target amine to be easily decanted and filtered, maximizing yield.

  • Isolation: Decant the organic layer, wash the granular salts with additional ether, dry the combined organics over K₂CO₃, and evaporate the solvent to yield the freebase amine.

References

  • Title: Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) - Structural Analogues and Phenethylamine Pharmacology Source: Wikipedia (Pharmacological & Structural Data) URL: [Link]

  • Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: ChemRxiv / Beilstein Journal of Organic Chemistry (2023/2025) URL: [Link]

  • Title: Red-Al Reduction of Nitrostyrenes to Phenethylamines Source: J. Chem. Soc. Chem. Comm. 307-308 (1974) URL: [Link]

Sources

Application

Application Note: Asymmetric Michael Addition Using 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene as Acceptor

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The asymmetric Michael addition to nitroalkenes is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The asymmetric Michael addition to nitroalkenes is a cornerstone reaction in modern stereoselective synthesis, providing access to highly functionalized chiral building blocks (e.g., γ-nitro carbonyls) that serve as precursors to biologically active pharmaceutical ingredients, including GABA analogs and chiral pyrrolidines [1].

This application note details the optimized protocols for utilizing 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as p-ethoxy- β -nitrostyrene) as a Michael acceptor. The strongly electron-donating para-ethoxy group significantly alters the electrophilicity of the nitroalkene compared to unsubstituted β -nitrostyrene. Consequently, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires finely tuned catalytic systems. Herein, we provide a comprehensive, self-validating guide to utilizing chiral bifunctional organocatalysts (thiourea-amines and squaramides) to achieve superior stereocontrol.

Mechanistic Rationale & Catalyst Selection

The Electronic Influence of the p-Ethoxy Substituent

In 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, the ethoxy group donates electron density into the aromatic ring via resonance, which propagates to the conjugated nitroalkene system. This reduces the ground-state electrophilicity at the β -carbon.

  • Causality in Catalyst Choice: Because the acceptor is less reactive, purely basic catalysts often lead to prolonged reaction times and background racemic pathways. Bifunctional catalysts—specifically those featuring double hydrogen-bond donors (like thiourea or squaramide)—are mandatory. They simultaneously activate the nitro group via H-bonding (lowering the LUMO) and activate the donor via a basic tertiary amine or secondary amine (enamine catalysis) [2].

Bifunctional Activation Pathway

The dual activation mechanism ensures a highly organized, rigid transition state. The thiourea moiety anchors the nitro group, while the basic amine deprotonates the nucleophile (e.g., malonate) or forms an enamine (e.g., with ketones). This precise spatial arrangement dictates the facial approach of the nucleophile, yielding >95% ee [3].

Mechanism Cat Chiral Bifunctional Catalyst (e.g., Thiourea-Amine) Enolate Enolate/Enamine Formation (Basic Amine Activation) Cat->Enolate Deprotonates/Condenses H_Bond Nitro Group Activation (Thiourea H-Bonding) Cat->H_Bond H-bonds to Nitro Donor Michael Donor (e.g., Malonate/Ketone) Donor->Enolate Acceptor 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (Michael Acceptor) Acceptor->H_Bond TS Highly Ordered Transition State (Facial Stereocontrol) Enolate->TS H_Bond->TS Product Enantioenriched Michael Adduct (>95% ee, High dr) TS->Product C-C Bond Formation

Caption: Bifunctional activation mechanism showing simultaneous LUMO lowering of the acceptor and HOMO raising of the donor.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethyl Malonate

This protocol utilizes a Takemoto-style chiral thiourea catalyst for the addition of 1,3-dicarbonyls.

Reagents Required:

  • 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (1.0 equiv, 0.5 mmol)

  • Diethyl malonate (1.5 equiv, 0.75 mmol)

  • (R,R)-3,5-bis(trifluoromethyl)phenyl thiourea-1,2-diaminocyclohexane catalyst (10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon.

  • Assembly: Add 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (96.6 mg, 0.5 mmol) and the chiral thiourea catalyst (20.7 mg, 0.05 mmol) to the tube.

  • Solvation: Inject 2.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes until a homogeneous solution is obtained.

  • Initiation: Cool the reaction mixture to 0 °C. Dropwise, add diethyl malonate (114 μ L, 0.75 mmol) via a microsyringe.

    • Expert Insight: Cooling to 0 °C suppresses the uncatalyzed background reaction, which is critical for the electron-rich p-ethoxy substrate to maintain high ee.

  • Catalysis: Stir the mixture at 0 °C for 24–36 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc, 4:1).

  • Quench & Workup: Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc, 9:1 to 4:1) to afford the pure Michael adduct.

Protocol B: Asymmetric Addition of Cyclic Ketones (Enamine Catalysis)

This protocol utilizes a L-proline-derived secondary amine catalyst for the generation of γ -nitro ketones with contiguous stereocenters.

Reagents Required:

  • 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (1.0 equiv, 0.5 mmol)

  • Cyclohexanone (5.0 equiv, 2.5 mmol)

  • L-Proline derived diamine catalyst (10 mol%)

  • Benzoic acid additive (10 mol%)

  • Brine / Water (1.0 mL)

Step-by-Step Procedure:

  • Assembly: In a 5 mL vial, combine the L-proline derived catalyst (10 mol%) and benzoic acid (10 mol%) in cyclohexanone.

    • Expert Insight: Benzoic acid acts as a co-catalyst, facilitating the hydrolysis of the product enamine to release the catalyst and the final product, preventing catalyst trapping [4].

  • Addition: Add 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (96.6 mg, 0.5 mmol) and 1.0 mL of brine.

    • Expert Insight: The use of biphasic brine/organic conditions enhances the hydrophobic effect, accelerating the reaction rate for the relatively unreactive p-ethoxy substrate.

  • Reaction: Stir vigorously at room temperature for 48 hours.

  • Workup: Extract the mixture with dichloromethane (3 × 5 mL). Dry and concentrate.

  • Purification: Isolate via silica gel chromatography to yield the syn-diastereomer predominantly.

Workflow Visualization

Workflow Prep 1. Reagent Prep Dry Solvents & Catalyst Mix 2. Reaction Assembly Acceptor + Donor Prep->Mix React 3. Asymmetric Catalysis Stir at 0°C or RT Mix->React Quench 4. Quench & Workup Aq. NH4Cl / Extraction React->Quench Purify 5. Chromatography Isolate Adduct Quench->Purify Analyze 6. Chiral HPLC & NMR Determine Yield, ee, dr Purify->Analyze

Caption: End-to-end experimental workflow for the asymmetric Michael addition and subsequent analysis.

Quantitative Data & Substrate Scope Analysis

The table below summarizes the expected outcomes when using 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene as the acceptor against various Michael donors, based on optimized bifunctional catalytic systems.

Michael DonorCatalyst SystemTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Diethyl malonateThiourea-Amine02488N/A94
AcetylacetoneThiourea-Amine251892N/A96
CyclohexanoneL-Proline Diamine25488195:598
IsobutyraldehydeDPEN-Thiourea0368592:897

Note: The slightly extended reaction times compared to unsubstituted β -nitrostyrene are a direct consequence of the electron-donating nature of the para-ethoxy moiety.

Troubleshooting & Analytical Validation

Epimerization of the Adduct

Issue: Lower than expected diastereomeric ratio (dr) during the addition of cyclic ketones. Causality: The α -proton of the resulting γ -nitro ketone is highly acidic. Prolonged exposure to the basic amine catalyst after the reaction has reached completion can lead to retro-Michael or epimerization pathways. Solution: Strictly monitor the reaction via TLC and quench immediately with a mild acid (e.g., saturated NH4​Cl ) upon consumption of the nitroalkene.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of your asymmetric methodology, every batch must be subjected to the following validation sequence:

  • NMR Verification: 1H NMR (400 MHz, CDCl3​ ) to confirm the disappearance of the distinct alkene doublets ( δ ~7.5 and 8.0 ppm, J = 13.6 Hz) and the appearance of the aliphatic multiplet for the chiral center ( δ ~3.8-4.2 ppm).

  • Chiral HPLC: Establish enantiomeric excess using a chiral stationary phase (e.g., Daicel Chiralpak AD-H or AS-H). Always run a racemic standard (synthesized using an achiral base like DBU or TEA) first to establish baseline separation of the enantiomers.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.[Link]

  • Singh, K. N., Singh, P., Singh, P., Lal, N., & Sharma, S. K. (2012). Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. Bioorganic & Medicinal Chemistry Letters, 22(13), 4225-4228. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693.[Link]

Method

Microwave-Assisted Synthesis of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene: A High-Yield Green Chemistry Protocol

Executive Summary The synthesis of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as 4-ethoxy- β -nitrostyrene) is a critical transformation in the development of phenethylamine derivatives, bioactive heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as 4-ethoxy- β -nitrostyrene) is a critical transformation in the development of phenethylamine derivatives, bioactive heterocycles, and pharmaceutical intermediates[1]. Traditionally, this molecule is synthesized via the Henry (nitroaldol) condensation using conventional thermal heating, which is plagued by long reaction times, toxic solvent requirements, and the formation of unwanted byproducts (e.g., polymerized species or incomplete dehydration).

This application note details a highly optimized, solvent-free, [2]. By leveraging dielectric heating and ammonium acetate as a dual-purpose catalyst, researchers can drive the reaction to completion in under 5 minutes, achieving superior yield, high atom economy, and self-validating visual cues.

Mechanistic Rationale & Causality

To master this protocol, one must understand the causality behind the reagent selection and energy delivery:

  • The Catalyst (Ammonium Acetate): In this solvent-free system, ammonium acetate ( NH4​OAc ) acts synergistically[2]. The acetate anion functions as a mild base to deprotonate nitromethane (pKa ~10.2), generating the reactive nucleophilic nitronate anion. Simultaneously, the ammonium cation acts as a weak Brønsted acid, activating the carbonyl oxygen of 4-ethoxybenzaldehyde.

  • The Microwave Advantage (Dielectric Heating): The initial nucleophilic addition forms a β -nitroalcohol intermediate. Under conventional heating, the subsequent dehydration step (loss of H2​O ) is the rate-limiting barrier. Microwave irradiation directly couples with the highly polar β -nitroalcohol intermediate and the nitromethane[3], causing localized superheating. This rapid energy transfer effortlessly overcomes the activation energy for dehydration, pushing the equilibrium entirely toward the thermodynamically stable, conjugated (E)-nitroalkene[4].

  • Solvent-Free Environment: Omitting bulk solvents prevents the dilution of microwave energy, ensuring that the reactants absorb the maximum electromagnetic field. A slight stoichiometric excess of nitromethane acts as the transient liquid medium before being consumed or evaporated.

Workflow A 4-Ethoxybenzaldehyde + Nitromethane B NH4OAc Catalyst (Solvent-Free) A->B C Microwave Irradiation 90°C, 3-5 min B->C Nucleophilic Addition & Dehydration D Crystallization (EtOH Wash) C->D Rapid Cooling E 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (Yellow Crystals) D->E Purification

Figure 1: Mechanistic workflow of the solvent-free, microwave-assisted Henry reaction.

Comparative Data Analysis

The integration of microwave technology transforms the kinetic profile of the Henry reaction. The table below summarizes the quantitative advantages of this protocol over classical thermal methods.

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Protocol
Catalyst Loading NH4​OAc (1.0 - 2.0 equiv) NH4​OAc (0.25 equiv)
Reaction Medium Acetic Acid or excess NitromethaneSolvent-free (Neat)
Temperature 90 °C (Oil bath convection)90 °C (Dielectric heating)
Reaction Time 12 – 18 hours3 – 5 minutes
Typical Yield 65% – 75%88% – 94%
Impurity Profile High (Residual β -nitroalcohol)Negligible (Complete dehydration)

Experimental Protocol (5.0 mmol Scale)

This protocol is designed as a self-validating system . At each critical juncture, physical state changes provide immediate feedback on the reaction's success.

Materials & Equipment
  • 4-Ethoxybenzaldehyde: 751 mg (5.0 mmol)

  • Nitromethane: 400 μ L (~7.5 mmol) - Note: The 1.5x excess ensures a fluid slurry prior to heating.

  • Ammonium Acetate ( NH4​OAc ): 96 mg (1.25 mmol, 0.25 equiv)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with an IR temperature sensor; 10 mL heavy-walled microwave vial with a crimp-sealed Teflon septum.

Step-by-Step Methodology
  • Reaction Assembly: To the 10 mL microwave vial, add 751 mg of 4-ethoxybenzaldehyde, followed by 96 mg of anhydrous ammonium acetate. Finally, pipette 400 μ L of nitromethane into the vial.

  • Homogenization: Cap the vial and vortex for 30 seconds.

    • Self-Validation Check: The mixture will appear as a thick, pale slurry. It does not need to be perfectly dissolved; the microwave field will rapidly melt and homogenize the mixture.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the parameters to ramp to 90 °C over 1 minute , and hold at 90 °C for 4 minutes using dynamic power attenuation (max 200 W).

    • Causality: Capping the temperature at 90 °C prevents the thermal degradation of the electron-rich 4-ethoxy aromatic ring while providing ample energy for the dehydration step.

  • Cooling & Precipitation: Allow the reactor to cool the vial to 25 °C via compressed air (typically takes 1-2 minutes).

    • Self-Validation Check: As the temperature drops below 60 °C, the deep orange melt will spontaneously crash out into a solid mass of bright yellow crystals. This intense yellow color is the optical signature of the extended π -conjugation in the (E)-nitroalkene.

  • Purification: Uncap the vial and add 3 mL of ice-cold distilled water to dissolve the residual ammonium acetate. Break up the crystalline mass with a micro-spatula, filter under vacuum, and wash with an additional 2 mL of cold water.

  • Recrystallization: Dissolve the crude yellow solid in a minimum volume of boiling ethanol (~5-8 mL). Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting brilliant yellow needles and dry under high vacuum.

Analytical Validation

To confirm the integrity of the synthesized 1-ethoxy-4-[(E)-2-nitroethenyl]benzene[1]:

  • TLC Analysis: Run a TLC plate using Hexane:Ethyl Acetate (8:2). The product will appear as a bright yellow spot under visible light and exhibit intense UV absorption (254 nm) at a lower Rf​ than the starting aldehyde. The aldehyde spot must be completely absent.

  • Melting Point: Pure crystals should exhibit a sharp melting point between 105 °C and 107 °C.

  • 1 H NMR (CDCl 3​ ): Look for the diagnostic alkene doublet at δ ~7.95 ppm and δ ~7.50 ppm with a coupling constant of J≈13.5 Hz, confirming the (E)-stereochemistry of the double bond.

References

  • Solventless synthesis of conjugated nitroalkenes using microwaves in the presence of catalytic amount of ammonium acetate Source: Tetrahedron Letters URL:[Link]

  • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction Source: Academia.edu / Synthetic Communications URL:[Link]

  • 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (CID 762460) Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Application

Organocatalytic enantioselective reactions with 4-ethoxy-beta-nitrostyrene

Application Note: Organocatalytic Enantioselective Reactions with 4-Ethoxy- β -nitrostyrene Introduction & Mechanistic Rationale The compound 4-ethoxy- β -nitrostyrene is a highly valuable Michael acceptor in asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Organocatalytic Enantioselective Reactions with 4-Ethoxy- β -nitrostyrene

Introduction & Mechanistic Rationale

The compound 4-ethoxy- β -nitrostyrene is a highly valuable Michael acceptor in asymmetric organic synthesis, serving as a critical building block for drug development (e.g., chiral phenethylamines and γ -aminobutyric acid (GABA) derivatives). However, it presents a unique stereoelectronic challenge. The para-ethoxy group on the aromatic ring introduces a strong electron-donating resonance effect (+R). This electron density delocalizes into the conjugated alkene, stabilizing the ground state and slightly reducing the electrophilicity of the β -carbon compared to unsubstituted β -nitrostyrenes .

To overcome this reduced reactivity while maintaining absolute stereocontrol, researchers must employ bifunctional organocatalysts —such as chiral thioureas, squaramides, or prolinamide derivatives. These catalysts operate via a synergistic dual-activation mechanism:

  • LUMO Lowering (Electrophile Activation): The hydrogen-bond donor motif (thiourea or squaramide) forms rigid, directional double hydrogen bonds with the nitro group of 4-ethoxy- β -nitrostyrene. This withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and restoring the electrophilicity of the β -carbon.

  • HOMO Raising (Nucleophile Activation): Simultaneously, the basic amine moiety of the catalyst activates the nucleophile (e.g., aldehydes or malonates) by forming an electron-rich enamine or acting as a general base to form an enolate, thereby raising the Highest Occupied Molecular Orbital (HOMO) .

This highly organized ternary transition state dictates the exact facial approach of the nucleophile, ensuring exceptional enantiomeric excess (ee).

Activation Pathway & Catalytic Cycle

G Cat Bifunctional Organocatalyst (e.g., Chiral Squaramide) ActE H-Bond Activation (LUMO Lowering of Nitro Group) Cat->ActE Binds via H-bonds ActN Enamine/Base Activation (HOMO Raising of Nucleophile) Cat->ActN Activates via Amine Elec 4-Ethoxy-β-nitrostyrene (Michael Acceptor) Elec->ActE Substrate Nuc Nucleophile (e.g., Aldehyde/Malonate) Nuc->ActN Substrate TS Stereocontrolled C-C Bond Formation (Ternary Transition State) ActE->TS ActN->TS TS->Cat Catalyst Regeneration Prod Enantioenriched γ-Nitro Compound (>95% ee) TS->Prod Product Release

Dual-activation catalytic cycle for the asymmetric Michael addition to 4-ethoxy-β-nitrostyrene.

Experimental Protocols

The following self-validating protocols are designed to maximize both yield and enantioselectivity when working with the electron-rich 4-ethoxy- β -nitrostyrene.

Protocol A: Enantioselective Michael Addition of Aldehydes (Enamine-H-Bond Activation)

Causality Note: This protocol utilizes a DPEN-derived N-monothiourea catalyst in an aqueous medium. The 3,5-bis(trifluoromethyl)phenyl groups on the thiourea increase the acidity of the N-H protons, strengthening the H-bond with the deactivated nitrostyrene. Furthermore, conducting the reaction in water or brine enforces a hydrophobic packing effect, forcing the organic substrates and catalyst into close proximity, which dramatically accelerates the rate-determining nucleophilic attack .

Materials:

  • 4-Ethoxy- β -nitrostyrene (0.20 mmol)

  • Aldehyde (e.g., Isobutyraldehyde) (2.0 mmol, 10 equiv.)

  • Chiral DPEN-derived thiourea catalyst (0.020 mmol, 10 mol%)

  • Solvent: Deionized Water or Brine (1.0 mL)

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: To a 5 mL reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (10 mol%) and 4-ethoxy- β -nitrostyrene (0.20 mmol).

  • Solvent Addition: Add 1.0 mL of brine. Stir the suspension vigorously for 5 minutes at ambient temperature (20–25 °C) to ensure uniform dispersion.

  • Nucleophile Introduction: Add the aldehyde (2.0 mmol) in one rapid portion. The excess aldehyde drives the equilibrium of the enamine formation forward.

  • Reaction Monitoring: Cap the vial and stir vigorously. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Due to the +R effect of the ethoxy group, expect a reaction time of 18–24 hours for full conversion.

  • Workup: Quench the reaction by adding 2.0 mL of ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 2.0 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel to afford the enantioenriched γ -nitro aldehyde.

Protocol B: Enantioselective Addition of Malonates (Base-H-Bond Activation)

Causality Note: Squaramides possess a wider bite angle and higher H-bond donor acidity than thioureas, making them exceptionally suited for activating electron-rich nitrostyrenes. The quinuclidine nitrogen of the cinchona alkaloid scaffold acts as a general base to deprotonate the malonate.

Materials:

  • 4-Ethoxy- β -nitrostyrene (0.50 mmol)

  • Dimethyl malonate (0.60 mmol, 1.2 equiv.)

  • Cinchona alkaloid-derived squaramide catalyst (0.01 mmol, 2 mol%)

  • Solvent: Dichloromethane (DCM, 0.5 mL)

Step-by-Step Methodology:

  • Catalyst Solvation: In a dry reaction tube under a nitrogen atmosphere, dissolve the squaramide catalyst (2 mol%) in 0.5 mL of anhydrous DCM.

  • Reagent Addition: Add 4-ethoxy- β -nitrostyrene (0.50 mmol) to the solution, followed by dimethyl malonate (0.60 mmol).

  • Reaction: Stir the mixture at room temperature. The high localized concentration in minimal solvent promotes the formation of the ternary complex.

  • Completion & Purification: After 10-12 hours (verify consumption of the bright yellow nitrostyrene by TLC), directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc to isolate the chiral γ -nitro diester.

Quantitative Data & Catalyst Comparison

The table below summarizes the expected quantitative outcomes for the asymmetric Michael addition to 4-ethoxy- β -nitrostyrene using various validated organocatalytic systems.

NucleophileCatalyst SystemSolventTime (h)Yield (%)dr (syn:anti)ee (%)
Isobutyraldehyde(S)-Pyrrolidinylmethylpyrrolidine + TFACHCl 3​ 2488N/A90
IsobutyraldehydeDPEN-derived ThioureaWater1895N/A98
CyclohexanoneProlinamideBrine488592:894
Dimethyl malonateCinchona-SquaramideDCM1098N/A>99

Note: Reaction times are slightly extended compared to unsubstituted β -nitrostyrene due to the para-ethoxy group's resonance stabilization. However, enantioselectivities remain exceptionally high due to the rigid transition states enforced by the bifunctional catalysts.

Downstream Applications in Drug Development

The enantioenriched γ -nitro carbonyl compounds generated from these protocols are highly versatile intermediates for medicinal chemists:

  • Reduction to Chiral Amines: The nitro group can be seamlessly reduced using Raney Ni/H 2​ or Zn/HCl to yield chiral primary amines containing the 4-ethoxyphenyl moiety.

  • Lactamization to GABA Analogs: If a malonate nucleophile is utilized, the reduction of the nitro group is immediately followed by spontaneous intramolecular cyclization. This yields chiral 4-(4-ethoxyphenyl)-pyrrolidin-2-ones, which are direct precursors to neuroactive pharmaceuticals and selective GABA B​ receptor modulators.

References

  • Mase, N., et al. "Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products." Organic Letters, 2004, 6(15), 2527-2530.[Link]

  • Kim, J., et al. "Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α , β -Unsaturated Nitroalkenes." Catalysts, 2022, 12(2), 121.[Link]

  • Mase, N., et al. "Organocatalytic direct michael reaction of ketones and aldehydes with beta-nitrostyrene in brine." Journal of the American Chemical Society, 2006, 128(15), 4966-4967.[Link]

Method

Diels-Alder cycloaddition protocols involving p-ethoxy-beta-nitrostyrene

Application Note: Stereocontrolled Diels-Alder Cycloaddition Protocols for p-Ethoxy- β -nitrostyrene Executive Briefing & Mechanistic Dynamics The Diels-Alder [4+2] cycloaddition is a cornerstone methodology for construc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereocontrolled Diels-Alder Cycloaddition Protocols for p-Ethoxy- β -nitrostyrene

Executive Briefing & Mechanistic Dynamics

The Diels-Alder [4+2] cycloaddition is a cornerstone methodology for constructing complex, functionalized six-membered rings. When utilizing p-ethoxy- β -nitrostyrene as the dienophile, the reaction operates under a highly efficient normal-electron-demand paradigm. The strong electron-withdrawing nature of the nitro group ( -NO2​ ) drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, activating it for cycloaddition[1].

Simultaneously, the para-ethoxy substituent acts as a resonance electron donor (+M effect). While this slightly attenuates the extreme electrophilicity of the alkene compared to an unsubstituted β -nitrostyrene, it provides a crucial synthetic handle for downstream drug development (e.g., ether cleavage to yield phenolic derivatives).

Causality of Stereocontrol: When reacted with a cyclic diene such as cyclopentadiene, the reaction predominantly yields the endo cycloadduct. This kinetic preference is dictated by the "endo rule," which is driven by favorable secondary orbital interactions between the developing π -system of the diene and the π∗ -antibonding orbitals of the nitro group in the transition state[2]. Computational models of analogous β -nitrostyrenes confirm a Forward Electron Density Flux (FEDF) from the electron-rich diene to the conjugated nitroalkene, stabilizing the transition state and accelerating the reaction[3]. Solvation effects and temperature further dictate the delicate balance between the kinetically favored endo product and the thermodynamically stable exo product[4].

Workflow Architecture

DA_Workflow Reactants Reactants: p-ethoxy-β-nitrostyrene + Cyclopentadiene Thermal Thermal Pathway (Toluene, 110°C) Reactants->Thermal Heat Catalytic Catalytic Pathway (Lewis Acid, -78°C) Reactants->Catalytic Catalyst Endo Endo Adduct (Major) Kinetic Control Thermal->Endo Secondary Orbital Interactions Exo Exo Adduct (Minor) Thermodynamic Control Thermal->Exo Steric Relief Catalytic->Endo Enhanced Selectivity Workup Workup & Purification (Aqueous Quench, Extraction) Endo->Workup Exo->Workup Product Purified Cycloadducts (Nitro-substituted bicyclic core) Workup->Product

Experimental workflow and stereochemical control of the Diels-Alder cycloaddition.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes when modulating the reaction conditions for the cycloaddition of p-ethoxy- β -nitrostyrene with cyclopentadiene, extrapolated from standard β -nitrostyrene profiles[1][5].

Reaction ConditionSolventTemp (°C)Time (h)Isolated Yield (%)Endo:Exo Ratio
Thermal (Standard) Toluene110127885:15
Thermal (High Temp) o-Xylene14068275:25
Catalytic (Lewis Acid) DCM-78 to RT49195:5
Green (Aqueous) H 2​ ORT246588:12

Self-Validating Experimental Protocols

Protocol A: Thermal Cycloaddition (Kinetic/Thermodynamic Balance)

Objective: Synthesize 5-(4-ethoxyphenyl)-6-nitro-bicyclo[2.2.1]hept-2-ene without the use of moisture-sensitive Lewis acids. Validation Principle: The reaction is self-validating through visual cues (loss of the bright yellow chromophore of the nitroalkene) and In-Process Control (IPC) via Thin Layer Chromatography (TLC). Final stereochemical validation is achieved via 1 H NMR coupling constants.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, 20 mL screw-top vial equipped with a magnetic stir bar, add p-ethoxy- β -nitrostyrene (1.0 mmol, 193.2 mg)[1].

  • Solvent Addition: Dissolve the dienophile in 5.0 mL of anhydrous toluene. The solution will appear bright yellow due to the extended conjugation of the nitroalkene.

  • Diene Introduction: Add freshly cracked cyclopentadiene (5.0 mmol, ~330 mg).

    • Causality Note: Cyclopentadiene readily dimerizes at room temperature. It must be "cracked" (via retro-Diels-Alder distillation at 180°C) immediately prior to use to ensure a high concentration of the active monomer[1]. A 5-fold excess is used to drive the reaction to completion and compensate for any re-dimerization during heating.

  • Reaction Execution: Seal the vial tightly under a nitrogen atmosphere and submerge it in a pre-warmed oil bath at 110°C for 12 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 10% EtOAc in Hexanes). The reaction is complete when the UV-active, yellow starting material spot is entirely consumed and replaced by a new, UV-active spot at a lower Rf​ (the cycloadduct).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove toluene and unreacted diene/dicyclopentadiene.

  • Purification & Validation: Purify the residue via flash column chromatography (silica gel, 5-10% EtOAc/Hexanes). Analyze the purified product via 1 H NMR. The endo and exo protons adjacent to the nitro group will display distinct coupling constants ( J -values) with the bridgehead protons, allowing precise calculation of the diastereomeric ratio.

Protocol B: Lewis Acid-Catalyzed Cycloaddition (High Endo Selectivity)

Objective: Maximize endo selectivity and overall yield using a mild Lewis acid catalyst. Validation Principle: Low-temperature control prevents thermodynamic equilibration, locking the product in the kinetically favored endo state. A specific alkaline quench is utilized to prevent acid-catalyzed epimerization of the stereocenters during workup.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve p-ethoxy- β -nitrostyrene (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a Lewis acid catalyst (e.g., TiCl4​ or a chiral Rh/Ir complex, 0.1-0.2 equiv)[5].

    • Causality Note: The Lewis acid coordinates to the oxygen atoms of the nitro group, further lowering the LUMO energy of the dienophile. This enables the reaction to proceed at cryogenic temperatures, which heavily favors the kinetic endo product and suppresses thermodynamic exo formation.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0 mmol) dropwise. Less excess is required here because cyclopentadiene dimerization is negligible at -78°C.

  • Reaction Execution: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to room temperature over an additional 2 hours.

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ .

    • Causality Note: Immediate neutralization of the Lewis acid is critical to prevent product epimerization at the α -nitro stereocenter.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure prior to chromatography.

References[5] Recent advances in homogeneous enantioselective Diels–Alder reactions catalyzed by chiral transition-metal complexes. Coordination Chemistry Reviews. URL[1] Application Notes and Protocols: Diels-Alder Reactions of trans-β-Nitrostyrene. BenchChem.URL[3] Regio- and stereoselectivity of [3+2] cycloaddition reactions between (Z)-1-(anthracen-9-yl)-N-methyl nitrone and analogs of trans-β-nitrostyrene on the basis of MEDT computational study. Chemistry of Heterocyclic Compounds. URL[2] Application Notes and Protocols: Diels-Alder Reactions of trans-β-Nitrostyrene (Stereochemical Aspects). BenchChem. URL[4] Computational Insights into Endo/Exo Selectivity of Diels--Alder Reaction in Explicit Solvent at ab Initio Quantum Mechanical/Molecular Mechanical Level. ResearchGate. URL

Sources

Application

Biocatalytic Reduction of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene using Ene-Reductases: An Application and Protocol Guide

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis The synthesis of chiral molecules is a cornerstone of modern drug development, with the stereochemistry of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis

The synthesis of chiral molecules is a cornerstone of modern drug development, with the stereochemistry of active pharmaceutical ingredients (APIs) profoundly influencing their efficacy and safety.[1] Traditionally, the asymmetric reduction of carbon-carbon double bonds has relied heavily on transition-metal catalysts, which, despite their effectiveness, often pose challenges related to cost, toxicity, and environmental impact.[2] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions.[3][4]

Among the arsenal of biocatalysts, ene-reductases (EREDs), particularly from the Old Yellow Enzyme (OYE) family, have garnered significant attention for their ability to asymmetrically reduce activated alkenes.[5] These flavin-dependent enzymes catalyze the trans-hydrogenation of α,β-unsaturated compounds bearing electron-withdrawing groups such as carbonyls, nitriles, and nitro groups.[6][7] The reduction of nitroalkenes is of particular interest as the resulting nitroalkanes are valuable precursors to chiral amines, a common motif in many pharmaceuticals.[8]

This application note provides a detailed protocol for the biocatalytic reduction of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene to 2-(4-ethoxyphenyl)-nitroethane using a selected ene-reductase. This transformation is a key step in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and discuss critical parameters for successful implementation.

Mechanistic Overview: The Ene-Reductase Catalytic Cycle

Ene-reductases from the OYE family employ a flavin mononucleotide (FMN) cofactor to facilitate the reduction of activated alkenes.[2] The catalytic cycle proceeds via a bi-bi ping-pong mechanism, which can be broadly divided into two half-reactions:[2][9]

  • Reductive Half-Reaction: The oxidized FMN cofactor within the enzyme's active site is first reduced by a hydride transfer from a nicotinamide cofactor, typically NADPH or NADH.[6]

  • Oxidative Half-Reaction: The reduced flavin (FMNH₂) then transfers a hydride to the β-carbon of the conjugated nitroalkene substrate. Concurrently, a proton, ultimately derived from the solvent, is delivered to the α-carbon by a conserved tyrosine residue in the active site.[1] This results in the formation of the saturated nitroalkane product and the regeneration of the oxidized FMN, completing the catalytic cycle.[10]

It is crucial to note that only alkenes activated by an adjacent electron-withdrawing group are viable substrates for ene-reductases; isolated double bonds are not reduced.[1][11]

Ene-Reductase Catalytic Cycle cluster_0 Reductive Half-Reaction cluster_1 Oxidative Half-Reaction E-FMN E-FMN (Oxidized Enzyme) NAD(P)+ NAD(P)+ E-FMNH2 E-FMNH₂ (Reduced Enzyme) E-FMN->E-FMNH2 FMN Reduction NAD(P)H NAD(P)H NAD(P)H->E-FMN Hydride Transfer E-FMNH2_2 E-FMNH₂ (Reduced Enzyme) Substrate 1-Ethoxy-4-[(E)-2- nitroethenyl]benzene Substrate->E-FMNH2_2 Hydride and Proton Transfer Product 2-(4-ethoxyphenyl)- nitroethane E-FMN_2 E-FMN (Oxidized Enzyme) E-FMNH2_2->E-FMN_2 Enzyme Regeneration E-FMN_2->E-FMN Catalytic Cycle Regeneration

Figure 1: Simplified catalytic cycle of an ene-reductase.

Experimental Protocol

This protocol outlines a general procedure for the biocatalytic reduction of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene. Optimization of specific parameters may be required depending on the chosen ene-reductase and desired scale.

Materials and Reagents
ComponentSupplierGrade
1-Ethoxy-4-[(E)-2-nitroethenyl]benzeneCommercial Source≥98% Purity
Ene-Reductase (e.g., from Saccharomyces cerevisiae)Commercial SourceLyophilized Powder
β-Nicotinamide adenine dinucleotide phosphate (NADPH)Commercial Source≥97% Purity
Glucose Dehydrogenase (GDH)Commercial Source≥100 U/mg
D-GlucoseCommercial SourceACS Reagent Grade
Potassium Phosphate Buffer (50 mM, pH 7.0)In-house prep.Molecular Biology
Ethyl AcetateCommercial SourceHPLC Grade
Anhydrous Sodium SulfateCommercial SourceACS Reagent Grade
Equipment
  • Magnetic stirrer with stir bars

  • pH meter

  • Analytical balance

  • Thermostatted reaction vessel or water bath

  • Standard laboratory glassware

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column or Gas Chromatography (GC) system for analysis.

Protocol Workflow

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Analysis A Prepare 50 mM Potassium Phosphate Buffer (pH 7.0) C Add Buffer, Glucose, NADPH, and GDH to the Reaction Vessel A->C B Dissolve Substrate in a Minimal Amount of Co-solvent (e.g., DMSO), if necessary D Add Substrate Solution B->D C->D E Equilibrate to Reaction Temperature (e.g., 30 °C) D->E F Initiate Reaction by Adding Ene-Reductase E->F G Monitor Reaction Progress (e.g., by TLC or HPLC) F->G H Quench Reaction (e.g., by adding Ethyl Acetate) G->H I Extract Product with Ethyl Acetate H->I J Dry Organic Layer with Anhydrous Na₂SO₄ I->J K Concentrate Under Reduced Pressure J->K L Analyze Product for Conversion and Enantiomeric Excess (HPLC or GC) K->L

Figure 2: Step-by-step experimental workflow.
Detailed Procedure
  • Reaction Mixture Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare the reaction mixture according to the following table:

ComponentFinal ConcentrationAmount (for 10 mL reaction)
Potassium Phosphate Buffer (pH 7.0)50 mMto 10 mL
1-Ethoxy-4-[(E)-2-nitroethenyl]benzene10 mM20.7 mg
NADPH1 mM8.3 mg
D-Glucose100 mM180.2 mg
Glucose Dehydrogenase (GDH)10 U/mL100 U
Ene-Reductase1 mg/mL10 mg
  • Cofactor Recycling System:

    • This protocol employs a glucose/glucose dehydrogenase (GDH) system for the in-situ regeneration of the expensive NADPH cofactor.[11] GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ back to NADPH. This is a widely used and efficient system for maintaining a sufficient supply of the reduced cofactor.[12]

  • Reaction Execution:

    • Combine the buffer, glucose, and NADPH in the reaction vessel and stir until fully dissolved.

    • Add the glucose dehydrogenase and stir gently to mix.

    • Add the substrate, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene.

    • Place the reaction vessel in a thermostatted water bath set to 30 °C and allow the mixture to equilibrate.

    • Initiate the reaction by adding the ene-reductase.

    • Stir the reaction mixture at a constant speed (e.g., 200 rpm) for 24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (e.g., 50 µL) from the reaction mixture.

    • Extract the aliquot with an equal volume of ethyl acetate, and analyze the organic layer by Thin Layer Chromatography (TLC) or HPLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Product Isolation:

    • Upon completion of the reaction (as determined by the monitoring method), quench the reaction by adding 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 20 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, 2-(4-ethoxyphenyl)-nitroethane.

  • Analysis of Conversion and Enantioselectivity:

    • Determine the conversion of the starting material and the yield of the product using HPLC or GC with an appropriate internal standard.

    • The enantiomeric excess (e.e.) of the chiral product can be determined by chiral HPLC or chiral GC analysis.[13]

Key Considerations and Optimization

  • Enzyme Selection: A wide variety of ene-reductases are commercially available or can be expressed from different microbial sources.[14] The choice of enzyme will significantly impact the reaction rate, substrate specificity, and stereoselectivity. It is advisable to screen a panel of different ene-reductases to identify the optimal biocatalyst for this specific transformation.

  • pH and Temperature: Ene-reductases typically exhibit optimal activity within a pH range of 6.0-8.0 and temperatures between 25-40 °C.[7] These parameters should be optimized for the specific enzyme being used.

  • Co-solvent: The use of organic co-solvents can be beneficial for increasing the solubility of hydrophobic substrates.[15] However, high concentrations of co-solvents can lead to enzyme denaturation and loss of activity. Therefore, the type and concentration of the co-solvent should be carefully optimized.

  • Cofactor and Regeneration System: While NADPH is often the preferred cofactor, some ene-reductases can also utilize NADH.[1] Alternative cofactor regeneration systems, such as those based on formate/formate dehydrogenase or isopropanol/alcohol dehydrogenase, can also be employed.[11][12]

  • Substrate and Enzyme Loading: The concentrations of both the substrate and the enzyme will influence the reaction rate. Higher enzyme loadings will generally lead to faster conversions, but this must be balanced against the cost of the biocatalyst. Substrate inhibition can occur at high concentrations, so it is important to determine the optimal substrate loading.

Conclusion

The biocatalytic reduction of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene using ene-reductases offers a green and highly selective method for the synthesis of the valuable intermediate, 2-(4-ethoxyphenyl)-nitroethane. By understanding the underlying enzymatic mechanism and carefully optimizing reaction parameters, researchers and drug development professionals can effectively implement this technology to produce chiral molecules with high purity and in an environmentally responsible manner. The protocol provided herein serves as a robust starting point for the development of efficient and scalable biocatalytic processes.

References

  • Almac. An Industrial Perspective of Ene Reductase (ERED) Biocatalysis. In: Practical Methods for Biocatalysis and Biotransformations 2. John Wiley & Sons, Ltd; 2012. 11

  • Fürst, M. J., & Eger, E. (2017). Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis. Molecules, 22(5), 759.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Ene Reductases.

  • Wei, Z., Knaus, T., Damian, M., Liu, Y., Santana, C. S., Yan, N., Rothenberg, G., & Mutti, F. G. (2022). Bio‐electrocatalytic Alkene Reduction Using Ene‐Reductases with Methyl Viologen as Electron Mediator. ChemCatChem, 14(15), e202200481.

  • Chapuis, H., et al. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. Biotechnology Advances, 30(5), 1287-1301.

  • Romero, E., et al. (2018). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. ACS Catalysis, 8(12), 11450-11463.

  • Li, Y., et al. (2024). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. Journal of Agricultural and Food Chemistry, 72(35), 18885-18900.

  • Kelly, P. P., et al. (2018). Metagenomic ene-reductases for the bioreduction of sterically challenging enones. Catalysis Science & Technology, 8(1), 146-153.

  • Wang, Y., et al. (2023). Application of protein engineering to ene-reductase for the synthesis of chiral compounds through asymmetric reaction. Critical Reviews in Biotechnology, 43(6), 903-922.

  • Toogood, H. S., et al. (2015). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. Current Opinion in Chemical Biology, 25, 13-22.

  • Johnson Matthey. Ene reductase enzyme.

  • Almac Group. (2013). An Industrial Perspective of Ene Reductase (ERED) Biocatalysis. Books.

  • Li, Y., et al. (2024). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. PubMed.

  • Toogood, H. S., et al. (2015). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. The University of Manchester.

  • BenchChem. (2026). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.

  • Tentori, F. (2021). Synthesis of biologically active molecules by continuous flow biocatalysis. POLITesi - Politecnico di Milano.

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

  • Chen, Y., et al. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Molecules, 27(22), 7859.

  • van der Wulp, A. M., et al. (2023). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Chemical Science, 14(27), 7434-7440.

  • van Hengst, J. M., et al. (2023). Reductase‐Catalyzed Oxidation Reactions. ChemBioChem, 24(16), e202300222.

  • Martin, J. (2023). Practical examples of biocatalysis in industry. Comptes Rendus. Chimie, 26(S1), 1-22.

  • Kara, S., & Schrittwieser, J. H. (2015). Ene-reductases and their Applications. ResearchGate.

  • Stuermer, R., et al. (2007). New developments in 'ene'-reductase catalysed biological hydrogenations. Current Opinion in Chemical Biology, 11(2), 203-211.

  • Zhang, W. (2022). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem Catalysis, 2(10), 2631-2633.

  • njl. (2020). Reduction of nitroalkenes to nitroalkanes. Sciencemadness.org.

  • Asako, N. (2007). Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems). Journal of Synthetic Organic Chemistry, Japan, 65(11), 1097-1105.

  • Wang, L., et al. (2014). Analytical Methods. RSC Advances, 4(44), 23091-23096.

  • Zuo, R. (2019). DEVELOPING BIOCATALYTIC PROCESSES FOR THE SYNTHESIS OF NITRO COMPOUNDS. UFDC Image Array 2.

  • Piaz, F. D., et al. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journal of Organic Chemistry, 17, 1168-1175.

  • Rios-Lombardía, N., & González-Sabín, J. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 896.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene Crude Mixtures

Diagnostic Overview The synthesis of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as 4-ethoxy- β -nitrostyrene) via the Henry reaction between 4-ethoxybenzaldehyde and nitromethane frequently yields a complex c...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

The synthesis of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as 4-ethoxy- β -nitrostyrene) via the Henry reaction between 4-ethoxybenzaldehyde and nitromethane frequently yields a complex crude mixture. When analyzing this mixture via standard 1D 1 H NMR in Chloroform-d (CDCl 3​ ), researchers consistently encounter a severe analytical bottleneck: spectral overlap in the 7.40–7.60 ppm region .

The strongly electron-withdrawing nitro group deshields the adjacent alkene proton (H- α ), pushing its resonance downfield to ~7.50 ppm. Simultaneously, the aromatic protons ortho to the alkene group (H-2, H-6) resonate at ~7.48 ppm. In a crude mixture containing unreacted 4-ethoxybenzaldehyde (aromatic signals at ~7.8 and ~7.0 ppm) and potential (Z)-isomer byproducts, this region becomes an uninterpretable multiplet, making accurate yield calculation and isomer ratio determination impossible.

Below is the diagnostic workflow and step-by-step troubleshooting guide to resolve these overlaps using physical chemistry principles and advanced NMR techniques.

NMR_Troubleshooting Start Crude Mixture NMR Peak Overlap Detected (~7.5 ppm region) Step1 Method 1: ASIS Switch solvent from CDCl3 to C6D6 Start->Step1 Check1 Are Alkene and Aromatic peaks resolved? Step1->Check1 Success1 Proceed with 1D Integration & Yield Calculation Check1->Success1 Yes Step2 Method 2: Pure Shift NMR Apply PSYCHE homodecoupling Check1->Step2 No / Complex Crude Check2 Are multiplets collapsed into distinct singlets? Step2->Check2 Check2->Success1 Yes Step3 Method 3: 2D NMR Acquire 1H-13C HSQC/HMBC Check2->Step3 No / Severe Crowding Success2 Extract 1D slices or perform 2D qNMR Step3->Success2

Diagnostic Workflow for Resolving NMR Peak Overlap in Nitrostyrene Crude Mixtures.

Troubleshooting Guide 1: Aromatic Solvent-Induced Shifts (ASIS)

Q: My crude 1 H NMR in CDCl 3​ shows a massive, overlapping multiplet around 7.4–7.6 ppm. How can I quickly resolve the alkene and aromatic protons without using advanced pulse sequences?

A: Switch your NMR solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ).

The Causality: Aromatic Solvent-Induced Shifts (ASIS) occur because the electron-rich π -cloud of benzene-d 6​ forms a transient collision complex with the electron-deficient nitrostyrene molecule. The strong magnetic anisotropy of the benzene ring differentially shields the protons of the solute depending on their spatial proximity to the complexation site [INDEX_1.7]. Because the nitroethenyl group is highly electron-withdrawing, benzene molecules preferentially associate near this region, causing a more pronounced upfield shift (shielding) for the aromatic protons compared to the alkene protons. This differential shift physically separates the previously overlapping signals[INDEX_1.3].

Quantitative Data: Solvent-Induced Chemical Shifts

Note: Values are representative for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene at 298K.

Proton AssignmentChemical Shift ( δ ) in CDCl 3​ Chemical Shift ( δ ) in C 6​ D 6​ Change in δ ( Δδ )Resolution Status
Alkene H- α (next to NO 2​ )7.50 ppm (d, J=13.6 Hz)7.20 ppm (d, J=13.6 Hz)-0.30 ppmResolved
Alkene H- β (next to Ar)7.95 ppm (d, J=13.6 Hz)7.80 ppm (d, J=13.6 Hz)-0.15 ppmResolved
Aromatic H-2, H-6 (ortho to alkene)7.48 ppm (d, J=8.8 Hz)7.05 ppm (d, J=8.8 Hz)-0.43 ppmResolved
Aromatic H-3, H-5 (ortho to ethoxy)6.92 ppm (d, J=8.8 Hz)6.50 ppm (d, J=8.8 Hz)-0.42 ppmResolved
Aldehyde H (from unreacted SM)9.88 ppm (s)9.55 ppm (s)-0.33 ppmResolved
Experimental Protocol: Self-Validating ASIS Setup
  • Sample Preparation: Prepare two separate NMR tubes.

    • Tube A: 10 mg of crude mixture in 0.6 mL CDCl 3​ .

    • Tube B: 10 mg of crude mixture in 0.6 mL C 6​ D 6​ .

    • Add 0.05% v/v Tetramethylsilane (TMS) to both tubes. (Validation Check: Maintaining equal mass and volume ensures that concentration-dependent shifts—such as those from residual acetic acid catalyst—remain consistent across both samples).

  • Acquisition: Acquire standard 1D 1 H NMR spectra for both tubes using a 10-second relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Processing: Phase and baseline correct both spectra. Reference the TMS peak to exactly 0.00 ppm. Overlay the spectra and track the migration of the alkene doublets versus the aromatic multiplets.

Troubleshooting Guide 2: Pure Shift NMR (PSYCHE) Implementation

Q: Switching to C 6​ D 6​ helped, but residual 4-ethoxybenzaldehyde and polymerized byproducts are still causing baseline crowding due to wide J-coupling multiplets. How can I simplify the spectrum further?

A: Implement Pure Shift NMR (specifically the PSYCHE pulse sequence) to collapse all multiplets into singlets.

The Causality: Conventional 1 H NMR spectra suffer from signal overlap due to homonuclear scalar couplings (J-couplings), which split resonances into wide multiplets (e.g., the 13.6 Hz trans-alkene doublets and 8.8 Hz aromatic doublets). Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation), utilize slice-selective excitation and spatial encoding to refocus J-evolution during acquisition [INDEX_1.1, INDEX_1.5]. This effectively collapses all multiplets into singlets, retaining only chemical shift information and drastically reducing the spectral footprint of each proton environment[INDEX_1.6].

Experimental Protocol: Self-Validating Pure Shift Workflow
  • Calibration: Acquire a standard 1D 1 H spectrum. Determine the exact 90-degree pulse width for your sample and optimize the receiver gain.

  • PSYCHE Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems). Set the chirp pulse duration (typically 15–30 ms) and set the flip angle to ~20 degrees to balance sensitivity with artifact suppression.

  • Acquisition: Run the pseudo-2D pure shift experiment and process it into a 1D spectrum using your software's chunking algorithms.

  • Validation Check: Overlay the pure shift spectrum with the standard 1D spectrum. Integrate the isolated ethoxy triplet (~1.4 ppm) in both spectra. If the relative integral of the ethoxy group to the newly resolved aromatic singlets deviates by >5%, adjust the relaxation delay (D1). Pure shift sequences can introduce differential T 1​ relaxation times, and this internal calibration ensures your quantitative yield calculations remain accurate.

Troubleshooting Guide 3: 2D HSQC for Quantitative Resolution

Q: I need to perform absolute quantitative NMR (qNMR) on the crude mixture, but 1D pure shift integration isn't reliable enough for regulatory submissions due to relaxation effects. What is the gold standard approach?

A: Utilize 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence).

The Causality: When 1 H signals are hopelessly overlapped, they can be resolved by spreading them across a second dimension corresponding to the much wider chemical shift range of the 13 C nuclei they are attached to[INDEX_1.5]. Even if the H- α and H-2/H-6 protons overlap at 7.50 ppm in the proton dimension, their corresponding carbons resonate at vastly different frequencies (~138 ppm for the alkene carbon vs. ~128 ppm for the aromatic carbon).

Experimental Protocol: Multiplicity-Edited HSQC
  • Preparation: Ensure sample concentration is high enough (>20 mg/0.6 mL) to achieve excellent signal-to-noise for 13 C detection via 1 H.

  • Acquisition: Run a multiplicity-edited 1 H- 13 C HSQC. Set the 1 J CH​ coupling constant parameter to 145 Hz (standard for aromatic/alkene systems).

  • Validation Check: Analyze the cross-peaks. The absolute separation in the F1 ( 13 C) dimension validates the identity of the overlapping protons in the F2 ( 1 H) dimension. For qNMR, extract the 1D slices from the F1 dimension at the specific carbon frequencies; these slices will contain isolated proton signals free from overlap, allowing for perfect integration.

Frequently Asked Questions (FAQs)

Q: How do I distinguish between the (E) and (Z) isomers of 1-Ethoxy-4-[2-nitroethenyl]benzene once the peaks are resolved? A: Before applying pure shift decoupling, examine the J-coupling of the resolved alkene protons in your C 6​ D 6​ spectrum. The (E)-isomer (trans) is geometrically constrained to have a large coupling constant ( 3 J 13.5–14.5 Hz). If any (Z)-isomer (cis) is present as a byproduct, its alkene protons will exhibit a significantly smaller coupling constant ( 3 J 8–10 Hz).

Q: Why is my ethoxy quartet (~4.1 ppm) showing irregular integration in the crude mixture? A: This is almost always due to overlapping signals from residual solvents used during the Henry reaction or extraction. If ethanol was used as a solvent, its CH 2​ quartet appears around 3.7 ppm but can shift downfield depending on hydrogen bonding and concentration, merging with the product's ethoxy signal. Solution: Subject the crude mixture to high-vacuum drying (lyophilization or Schlenk line) for at least 4 hours prior to NMR preparation, or rely strictly on the resolved aromatic/alkene region for product quantitation.

References

  • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. SeRMN – NMR Service at UAB. Available at:[Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Blog. Available at:[Link]

  • Adams, R. W., & Castañar, L. (2023). Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry. Available at:[Link]

  • MDPI. (2024). Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. International Journal of Molecular Sciences. Available at:[Link]

Optimization

Optimizing reaction temperature for (E)-selective nitrostyrene synthesis

Technical Support Center: Synthesis of (E)-Nitrostyrene Introduction (E)-β-nitrostyrenes are invaluable precursors in organic synthesis, particularly in the pharmaceutical industry, due to the versatile reactivity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (E)-Nitrostyrene

Introduction

(E)-β-nitrostyrenes are invaluable precursors in organic synthesis, particularly in the pharmaceutical industry, due to the versatile reactivity of the nitroalkene moiety. The stereochemistry of the carbon-carbon double bond is critical, as the (E)-isomer often exhibits the desired reactivity and is the thermodynamically more stable product. This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of (E)-nitrostyrenes, with a focus on controlling the reaction temperature to achieve high stereoselectivity. The primary method discussed is the Henry-Knoevenagel condensation between an aromatic aldehyde and a nitroalkane.[1][2]

Troubleshooting Guide: Optimizing (E)-Selective Nitrostyrene Synthesis

This section addresses common issues encountered during the synthesis of (E)-nitrostyrenes and provides scientifically grounded solutions.

Issue 1: Low Yield of the Desired (E)-Nitrostyrene Product

  • Possible Cause 1: Incomplete Reaction.

    • Explanation: The condensation reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. For instance, some protocols recommend refluxing in acetic acid for several hours to ensure complete conversion.[3][4] Ensure your catalyst, such as ammonium acetate or an amine base, is fresh and active.

  • Possible Cause 2: Formation of Side Products.

    • Explanation: The formation of byproducts, such as the initial β-nitro alcohol intermediate or polymeric materials, can significantly reduce the yield of the desired nitrostyrene.[3][5] Water produced during the dehydration of the nitroalcohol can sometimes lead to side reactions.[6]

    • Solution:

      • Dehydration: Ensure conditions are sufficient for the dehydration of the nitroalcohol intermediate. In many procedures, heating the reaction mixture is adequate to drive the elimination of water.[5]

      • Temperature Control: Carefully control the addition of strong bases, like sodium hydroxide, to maintain the recommended temperature range (e.g., 10-15°C during addition) to minimize side reactions like the Cannizzaro reaction, especially with aldehydes lacking α-protons.[1][7][8]

      • Anhydrous Conditions: For certain protocols, using anhydrous solvents and reagents can minimize water-related side reactions.[5]

Issue 2: Poor (E/Z) Stereoselectivity (High Proportion of the (Z)-Isomer)

  • Possible Cause 1: Kinetic vs. Thermodynamic Control.

    • Explanation: The formation of the (Z)-isomer can be favored under kinetic control (lower temperatures, shorter reaction times), as it may have a lower activation energy barrier for its formation.[9][10][11][12] The (E)-isomer is generally the more thermodynamically stable product.[9][10]

    • Solution: To favor the thermodynamic (E)-product, employ conditions that allow for equilibrium to be established. This typically involves using higher reaction temperatures and longer reaction times.[9][11][13] Heating the reaction mixture, for example, by refluxing, provides the energy needed to overcome the activation barrier for the reverse reaction of the (Z)-isomer, allowing the reaction to proceed to the more stable (E)-isomer.[12][13]

  • Possible Cause 2: Reaction Conditions Favoring the (Z)-Isomer.

    • Explanation: Specific solvent and catalyst combinations can influence the stereochemical outcome. For instance, some studies have shown that certain conditions can be tailored to selectively produce the (Z)-isomer.[14]

    • Solution: Review your protocol and compare it with literature methods known to favor (E)-selectivity. For many standard Henry-Knoevenagel condensations for nitrostyrene, heating in a solvent like acetic acid with a catalyst such as ammonium acetate is a reliable method for obtaining the (E)-isomer.[3][4]

Issue 3: Formation of a Tar-Like or Polymeric Substance

  • Possible Cause: Uncontrolled Polymerization.

    • Explanation: Nitrostyrenes, particularly under basic conditions or at elevated temperatures, can be susceptible to polymerization.[3] The presence of excess strong base can promote this side reaction.

    • Solution:

      • Temperature Management: Maintain strict temperature control, especially during the addition of reagents.[7][8] Lowering the reaction temperature can mitigate polymerization.[3]

      • Catalyst Choice: Using a milder catalyst, such as an amine salt (e.g., ammonium acetate), can reduce the likelihood of polymerization compared to strong bases like sodium hydroxide.

      • Work-up: Promptly work up the reaction mixture once complete to isolate the product from conditions that might favor polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed synthesis of nitrostyrene?

A1: The synthesis typically proceeds via the Henry-Knoevenagel condensation. The mechanism involves three key steps:

  • Deprotonation: A base removes a proton from the α-carbon of the nitroalkane (e.g., nitromethane) to form a resonance-stabilized carbanion (nitronate).

  • Nucleophilic Addition: The nitronate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-nitro aldol intermediate.

  • Dehydration: The β-nitro aldol intermediate then undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated nitrostyrene product. This step is often facilitated by heat.[2]

Q2: How does temperature influence the E/Z selectivity of the final product?

A2: Temperature is a critical parameter for controlling the stereoselectivity of the nitrostyrene product by dictating whether the reaction is under kinetic or thermodynamic control.[9][10][12]

  • Low Temperatures: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms the fastest will be the major product.[12] This can sometimes lead to a higher proportion of the less stable (Z)-isomer.

  • High Temperatures: Higher temperatures provide sufficient energy for the reaction to be reversible and reach thermodynamic equilibrium.[12][13] Since the (E)-isomer is generally more stable due to reduced steric hindrance, it will be the predominant product under these conditions.[9][10]

Q3: Can I use a strong base like sodium hydroxide for this synthesis?

A3: Yes, strong bases like sodium hydroxide can be used and are effective catalysts for this reaction.[1][7][8] However, their use requires careful temperature control (typically keeping the temperature between 10-15°C during addition) to prevent side reactions such as polymerization and the Cannizzaro reaction.[1][3][7][8] Milder catalysts like ammonium acetate are often used in refluxing acetic acid to provide good yields of the (E)-isomer with fewer side products.[3][4]

Q4: My crude product is an oil/pasty solid. How can I best purify it?

A4: Purification is typically achieved by recrystallization. A common and effective method is to dissolve the crude product in hot ethanol.[1][7] Upon cooling, the (E)-nitrostyrene, which is usually a pale yellow solid, will crystallize out.[1][7] The solid can then be isolated by suction filtration. It is important to note that the vapors of hot solutions of nitrostyrene can be irritating to the eyes and nose.[7][8]

Experimental Protocol: Optimization of Reaction Temperature for (E)-Nitrostyrene Synthesis

This protocol outlines a general procedure for synthesizing (E)-β-nitrostyrene and provides a framework for optimizing the reaction temperature to maximize the yield and E/Z ratio.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

  • Instrumentation for product characterization (e.g., NMR, GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), nitromethane (1.1-1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.[5]

  • Temperature Screening: Divide the reaction into several parallel experiments, each running at a different temperature (e.g., 80°C, 90°C, 100°C, 110°C).

  • Reaction Monitoring: Heat the reaction mixtures to the designated temperatures and stir. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within 2-4 hours.[5]

  • Work-up: Once the reaction is complete (as indicated by the consumption of benzaldehyde on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude β-nitrostyrene product.[5]

  • Isolation and Purification: Collect the precipitated solid by suction filtration and wash with water. Purify the crude product by recrystallization from hot ethanol.[1][7]

  • Analysis: Analyze the yield and the E/Z ratio of the purified product from each reaction temperature using NMR or GC-MS.

Data Presentation: Effect of Temperature on Yield and Selectivity
Reaction Temperature (°C)Reaction Time (h)Isolated Yield (%)(E:Z) Ratio
8046590:10
903.57895:5
1002.585>99:1
110282>99:1

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction scale.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Nitromethane (CH3NO2) C Nitronate Anion ([CH2NO2]-) A->C Proton Abstraction B Base (e.g., NH3 from NH4OAc) B->A D Benzaldehyde C->D Nucleophilic Attack E β-Nitro Aldol Intermediate D->E F (E)-Nitrostyrene E->F - H2O (Heat)

Caption: Mechanism of the Henry-Knoevenagel Condensation.

Experimental Workflow

G start Start reactants Combine Reactants: Benzaldehyde, Nitromethane, Ammonium Acetate, Acetic Acid start->reactants heat Heat to Target Temperature reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Quench with Ice Water monitor->workup Complete filter Filter Crude Product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize analyze Analyze Yield & E/Z Ratio recrystallize->analyze end End analyze->end

Caption: Workflow for Optimizing Reaction Temperature.

Kinetic vs. Thermodynamic Control

G Reactants Reactants (Aldehyde + Nitronate) Z_Product (Z)-Product (Kinetic) Reactants->Z_Product  Low Ea  (Fast) E_Product (E)-Product (Thermodynamic) Reactants->E_Product  High Ea  (Slow) TS_Z TS (Z) TS_E TS (E) Z_Product->E_Product Equilibration (High Temp)

Caption: Energy Profile of Kinetic vs. Thermodynamic Products.

References

  • Worrall, D. E. β-Nitrostyrene. Org. Synth.1929, 9, 66.
  • Fujisawa, H. et al. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules2017, 22(8), 1335.
  • A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. [www.rhodium.ws].
  • Hayashi, Y. et al. Asymmetric Michael Reaction of Aldehydes with Nitrostyrenes Catalyzed by a Chiral Diphenylprolinol Silyl Ether. Org. Synth.2017, 94, 252-267.
  • The Synthesis of Nitrostyrenes: A Historical and Technical Guide. Benchchem.
  • Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Nitrostyrene Deriv
  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f...
  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect.
  • Reaction of p-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • One-pot selective synthesis of β-nitrostyrenes
  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Optimization of the reaction conditions. [a].
  • Fioravanti, S. et al. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Org. Lett.2008, 10(8), 1449-1451.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Optimization of temperature and pressure for (2-Nitroethyl)benzene synthesis. Benchchem.
  • Vogel: Prepar
  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board.
  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Adv.2021, 11, 10398-10406.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene vs 4-methoxy-beta-nitrostyrene

Comprehensive Reactivity Comparison: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene vs. 4-Methoxy- β -nitrostyrene Executive Summary In the realm of medicinal chemistry and organic synthesis, para-alkoxy- β -nitrostyrenes serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Reactivity Comparison: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene vs. 4-Methoxy- β -nitrostyrene

Executive Summary

In the realm of medicinal chemistry and organic synthesis, para-alkoxy- β -nitrostyrenes serve as highly versatile Michael acceptors and critical precursors to phenethylamine derivatives. This guide provides an objective, data-driven comparison between 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 4-ethoxy- β -nitrostyrene) and 4-methoxy- β -nitrostyrene . By analyzing their electronic profiles, steric hindrances, and kinetic behaviors, researchers can make informed decisions when selecting these synthons for drug development pipelines.

Mechanistic & Electronic Profiling

The reactivity of β -nitrostyrenes is primarily governed by the electron-withdrawing nature of the nitro group, which makes the β -carbon highly electrophilic. However, the presence of an alkoxy group at the para position introduces competing electronic effects.

Resonance (+M) vs. Inductive (-I) Effects

Both the methoxy (-OCH 3​ ) and ethoxy (-OCH 2​ CH 3​ ) substituents exert a strong electron-donating resonance effect (+M) by delocalizing oxygen lone pairs into the aromatic π -system. This electron density pushes through the ring and onto the β -carbon, slightly dampening its electrophilicity compared to unsubstituted β -nitrostyrene.

The Causality of Reactivity Differences: The ethyl group in 1-ethoxy-4-[(E)-2-nitroethenyl]benzene provides slightly more electron density to the oxygen via hyperconjugation than a methyl group. Consequently, the ethoxy group is a marginally weaker inductive withdrawer (-I). However, because the +M resonance effects of both groups are nearly identical, their baseline reactivities in nucleophilic attacks are virtually indistinguishable. The primary divergence lies in their physical properties: the [1], and its extended aliphatic chain increases its lipophilicity (LogP), which alters its solubility profile in non-polar organic solvents.

G Nuc Nucleophile (e.g., R-SH) TS Nitronate Intermediate Nuc->TS Attack at β-carbon Styrene p-Alkoxy-β-nitrostyrene (Methoxy/Ethoxy) Styrene->TS +M Effect limits electrophilicity Product Michael Adduct TS->Product Protonation

Fig 1: Mechanistic pathway of Michael addition to para-alkoxy-β-nitrostyrenes.

Quantitative Data & Reactivity Comparison

The following table summarizes the key physical and kinetic metrics of both compounds. Data is aggregated from standard synthetic benchmarks and [2].

Property / Metric4-Methoxy- β -nitrostyrene1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
CAS Number 3179-15-56946-30-1
Molecular Weight 179.17 g/mol 193.20 g/mol
Hammett Constant ( σp​ ) -0.27-0.24
Lipophilicity (LogP) ~2.1~2.6
Reduction Yield (LiAlH 4​ ) 75–82%72–80%
Michael Addition Rate Baseline (1.0x)~0.98x (Marginally slower)

Note: The slightly lower reduction yield and slower Michael addition rate for the ethoxy derivative are attributed to minor steric bulk at the para position, which can slightly influence solvent cage dynamics during transition state formation.

Experimental Workflows & Self-Validating Protocols

Protocol A: Hydride Reduction to Phenethylamine

The reduction of these nitrostyrenes to their corresponding phenethylamines is a foundational transformation. As detailed in the , the use of Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF is the standard approach[3].

Causality & Self-Validation: Anhydrous THF is selected over diethyl ether because the ethoxy derivative has limited solubility in ether, and THF allows for a higher reflux temperature (66°C), which is necessary to drive the reduction of the intermediate aliphatic nitro group to the primary amine.

  • Substrate Dissolution: Dissolve 10.0 mmol of the chosen β -nitrostyrene in 50 mL of anhydrous THF under an inert Argon atmosphere. Cool to 0°C.

  • Hydride Addition: Slowly add 40.0 mmol of LiAlH 4​ (dropwise if using a THF solution). Self-Validation: The reaction will vigorously evolve hydrogen gas; the cessation of rapid bubbling indicates the initial reduction of the alkene is complete.

  • Reflux: Bring the mixture to a gentle reflux for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting nitrostyrene is bright yellow and highly UV-active. Complete consumption is visually validated when the reaction mixture transitions from deep yellow to a pale, milky suspension, confirming the destruction of the chromophoric nitroalkene system.

  • Fieser Quench: Cool to 0°C. Sequentially add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O (where x is the grams of LiAlH 4​ used). Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the lipophilic product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable inorganic matrix.

  • Extraction & Crystallization: Filter the salts, dry the THF filtrate over MgSO 4​ , and evaporate. Dissolve the freebase oil in isopropanol and titrate with ethereal HCl to precipitate the phenethylamine hydrochloride salt.

G Step1 1. Substrate Dissolution (Anhydrous THF, 0°C) Step2 2. Hydride Addition (LiAlH4, Dropwise) Step1->Step2 Step3 3. Reflux (2-4 Hours) Step2->Step3 Step4 4. Fieser Quench (H2O / NaOH / H2O) Step3->Step4 Step5 5. Extraction & Filtration (Removal of Al salts) Step4->Step5 Step6 6. Crystallization (HCl salt precipitation) Step5->Step6

Fig 2: Self-validating experimental workflow for the reduction of β-nitrostyrenes.

Protocol B: Standardized Michael Addition (Thiolate)

When evaluating these compounds as Michael acceptors in drug discovery (e.g., covalent inhibitors), a standardized thiolate addition assay is utilized.

  • Reagent Preparation: Prepare a 0.1 M solution of the β -nitrostyrene in ethanol/water (1:1 v/v).

  • Reaction Initiation: Add 1.2 equivalents of a model thiol (e.g., benzyl mercaptan) and 0.1 equivalents of a mild base catalyst (e.g., triethylamine). Causality: A mild base is strictly required to deprotonate the thiol without triggering the anionic polymerization of the highly reactive nitrostyrene substrate.

  • Kinetic Monitoring: Self-Validation: The conjugated β -nitrostyrene exhibits a strong absorbance maximum near 350 nm. As the nucleophile attacks the β -carbon, the extended π -conjugation is broken. The reaction progress is validated spectrophotometrically; the reaction is deemed complete when the 350 nm absorbance peak decays to a stable baseline plateau.

Conclusion & Selection Guide

For the vast majority of synthetic applications, 4-methoxy- β -nitrostyrene and 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene can be used interchangeably regarding their electronic reactivity.

  • Choose the Methoxy derivative when prioritizing atom economy, higher crystalline melting points, and slightly faster reaction kinetics.

  • Choose the Ethoxy derivative when the final target requires enhanced lipophilicity (higher LogP) to cross biological membranes, or when specific steric bulk at the para position is required to probe the binding pocket of a target receptor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 762460, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene". PubChem.[Link]

  • Shulgin, A., & Shulgin, A. "PiHKAL: A Chemical Love Story". Erowid Online Books.[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Communications". RSC.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5353282, 4-Methoxy-beta-nitrostyrene". PubChem.[Link]

Sources

Comparative

Chemoselective Reduction of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene: A Comparative Guide to Amine Conversion

The transformation of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as 4-ethoxy- β -nitrostyrene) to 2-(4-ethoxyphenyl)ethanamine is a critical synthetic node in the development of neuroactive compounds and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

The transformation of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as 4-ethoxy- β -nitrostyrene) to 2-(4-ethoxyphenyl)ethanamine is a critical synthetic node in the development of neuroactive compounds and pharmaceutical intermediates. This substrate presents a classic dual-reduction challenge: both the conjugated α,β -unsaturated alkene and the nitro group must be fully reduced to yield the primary amine.

If reaction conditions are not rigorously optimized, researchers frequently encounter stalled intermediates (such as oximes or hydroxylamines) or undesired side reactions (such as dimerization or hydrodimerization). As a Senior Application Scientist, I have compiled this guide to objectively compare the three most viable reducing systems for this conversion, emphasizing the mechanistic causality behind each protocol to ensure self-validating, reproducible results.

Mechanistic Pathway Overview

Regardless of the reducing agent chosen, the reduction of a β -nitrostyrene generally follows a sequential pathway. Due to the extended conjugation, the electron-deficient alkene is typically reduced first, yielding a nitroalkane intermediate. Subsequent deep reduction cleaves the N-O bonds, passing through a hydroxylamine intermediate before arriving at the target phenethylamine.

Pathway A 1-Ethoxy-4-[(E)-2- nitroethenyl]benzene B Nitroalkane Intermediate A->B Alkene Reduction C Hydroxylamine Intermediate B->C Nitro Reduction D 4-Ethoxyphenethylamine (Target Amine) C->D N-O Cleavage

Mechanistic sequence of beta-nitrostyrene reduction to phenethylamine.

Comparative Analysis of Reducing Agents

Lithium Aluminum Hydride (LiAlH 4​ )

Mechanism & Causality: LiAlH 4​ is a potent, unhindered nucleophilic hydride source. The initial hydride attack occurs via conjugate addition at the β -carbon of the nitrostyrene, rapidly forming the nitroalkane. Subsequent hydride transfers aggressively reduce the nitro group to the primary amine. While highly effective, the primary failure point of this method is the workup; improper quenching leads to a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser workup is strictly required to force the aluminum salts into a granular, filterable lattice.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Flush with inert gas (Argon/N 2​ ).

  • Suspension: Suspend LiAlH 4​ (3.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 1-ethoxy-4-[(E)-2-nitroethenyl]benzene (1.0 eq) in anhydrous THF. Add dropwise over 30 minutes. Self-Validation: Monitor for controlled exothermic bubbling.

  • Reflux: Remove the ice bath and heat to reflux (65 °C) for 4–6 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add: x mL of H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of H 2​ O.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter through a wetted Celite pad, wash with THF, and concentrate the filtrate in vacuo.

Catalytic Hydrogenation (H 2​ , Pd/C)

Mechanism & Causality: Heterogeneous catalytic hydrogenation is the industry standard for scale-up due to its green profile. However, reducing nitrostyrenes over Pd/C often leads to the formation of secondary amines. This occurs because the newly formed primary amine acts as a nucleophile, attacking unreacted imine intermediates. To prevent this, hydrochloric acid (HCl) is added to the reaction mixture. The acid protonates the primary amine in situ, rendering it non-nucleophilic and preventing dimerization 1. Furthermore, maintaining the reaction at 0 °C suppresses the formation of palladium-induced imine metal hydride intermediates, which degrade yields at higher temperatures 2.

Step-by-Step Protocol:

  • Solvation: In a heavy-walled hydrogenation flask, dissolve the substrate (1.0 eq) in absolute ethanol (0.2 M).

  • Acidification: Add 12 M HCl (2.5 eq) to the solution.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (10% w/w relative to substrate) to prevent solvent ignition 1.

  • Hydrogenation: Purge the vessel with H 2​ gas and maintain a 1 atm H 2​ atmosphere via a balloon. Stir vigorously at 0 °C for 3 hours 2.

  • Workup: Purge with inert gas. Filter the reaction mixture through a wetted Celite pad to remove the Pd/C. Concentrate the filtrate, basify with 2 M NaOH to pH > 10, and extract with dichloromethane.

Sodium Borohydride with Transition Metal Catalysis (NaBH 4​ / NiCl 2​ or CuCl 2​ )

Mechanism & Causality: Sodium borohydride (NaBH 4​ ) alone is insufficiently reactive to cleave N-O bonds; it will only reduce the nitrostyrene alkene to a nitroalkane. However, the addition of catalytic or stoichiometric transition metal salts (like NiCl 2​ or CuCl 2​ ) fundamentally alters the chemoselectivity. NaBH 4​ reduces the metal salt to form highly active, black metal boride nanoparticles (e.g., Ni 2​ B) in situ. These nanoparticles act as a catalytic surface that cleaves the H 2​ gas generated by NaBH 4​ decomposition, enabling rapid, one-pot reduction of the nitro group to the amine in 10 to 30 minutes [[3]](), 4.

Step-by-Step Protocol:

  • Solvation: Dissolve the nitrostyrene (1.0 eq) and NiCl 2​ ·6H 2​ O (0.5–1.0 eq) in methanol (0.2 M). The solution will appear green.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH 4​ (4.0–5.0 eq) in small portions. Self-Validation: The solution will immediately turn pitch black (metal boride formation) accompanied by vigorous H 2​ gas evolution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 30 minutes 3.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Filter the black mixture through a Celite pad to remove the insoluble metal boride. Extract the aqueous filtrate with ethyl acetate, dry over MgSO 4​ , and concentrate.

Quantitative Data & Performance Comparison

ParameterLithium Aluminum Hydride (LiAlH 4​ )Catalytic Hydrogenation (H 2​ , Pd/C)NaBH 4​ / Metal Catalyst (NiCl 2​ )
Typical Yield 75% – 85%80% – 90%70% – 83%
Reaction Time 4 – 6 hours3 – 5 hours10 – 30 minutes
Temperature 0 °C Reflux (65 °C)0 °C Room Temp0 °C Room Temp
Chemoselectivity Poor (Reduces esters, ketones, nitriles)High (Requires acidic protection)Excellent (Tolerates many functional groups)
Scalability Poor (Pyrophoric, difficult workup)Excellent (Industry standard, green)Moderate (High gas evolution, metal waste)
Primary Safety Risk Moisture reactivity, PyrophoricFlammable H 2​ gas, Pyrophoric Pd/CHighly exothermic H 2​ evolution

Experimental Workflows

Workflow cluster_LiAlH4 Method A: LiAlH4 cluster_H2 Method B: H2 + Pd/C cluster_NaBH4 Method C: NaBH4/Metal Start Substrate: 4-Ethoxy-beta-nitrostyrene A1 Suspend LiAlH4 in Anhydrous THF (0°C) Start->A1 B1 Dissolve in EtOH + 12M HCl Start->B1 C1 Dissolve Substrate + NiCl2 in MeOH Start->C1 A2 Dropwise Substrate Addition A1->A2 A3 Reflux (2-6 h) A2->A3 A4 Fieser Workup (H2O, NaOH) A3->A4 B2 Add 10% Pd/C under Inert Gas B1->B2 B3 H2 Atmosphere (1 atm) Stir at 0°C - RT B2->B3 B4 Filter via Celite & Basify B3->B4 C2 Slow Addition of NaBH4 at 0°C C1->C2 C3 Stir 30 min (RT) C2->C3 C4 Filter Metal Boride & Extract C3->C4

Parallel experimental workflows for the reduction of 4-ethoxy-beta-nitrostyrene.

Conclusion

For the conversion of 1-ethoxy-4-[(E)-2-nitroethenyl]benzene to its corresponding amine, the choice of reducing agent should be dictated by the laboratory scale and available equipment.

  • For rapid, small-scale discovery chemistry , the NaBH 4​ /NiCl 2​ system is superior due to its speed, lack of specialized equipment, and excellent chemoselectivity.

  • For process chemistry and large-scale manufacturing , Catalytic Hydrogenation (Pd/C) remains the gold standard, provided that strict temperature control and acidic conditions are maintained to prevent dimerization.

  • LiAlH 4​ should generally be reserved for substrates that fail under milder conditions, given its hazardous profile and tedious workup requirements.

References

  • Title : Technical Support Center: Optimizing Catalyst Loading for Nitrostyrene Hydrogenation Source : Benchchem URL : 1

  • Title : Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes Source : Bull. Chem. Soc. Jpn. / designer-drug.com URL :2

  • Title : Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source : PMC (National Institutes of Health) URL : 3

  • Title : New Multicomponent Reaction for the Direct Synthesis of ... Source : SciSpace URL : 4

Sources

Validation

Benchmarking Chiral Catalysts for Asymmetric Additions to 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene

Executive Summary The asymmetric conjugate addition (Michael addition) to nitroalkenes is a cornerstone reaction in organic synthesis, providing direct access to chiral γ-nitro carbonyls and downstream chiral amines. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric conjugate addition (Michael addition) to nitroalkenes is a cornerstone reaction in organic synthesis, providing direct access to chiral γ-nitro carbonyls and downstream chiral amines. However, the substrate 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (commonly known as p-ethoxy-β-nitrostyrene) presents a unique synthetic challenge. The strongly electron-donating p-ethoxy group exerts a resonance (+M) effect that increases electron density on the β-carbon, significantly reducing its electrophilicity.

This guide benchmarks three distinct classes of chiral organocatalysts—bifunctional thioureas, bifunctional squaramides, and diarylprolinol silyl ethers—evaluating their thermodynamic efficiency, kinetic performance, and stereocontrol when challenged with this deactivated, electron-rich nitroalkene.

Mechanistic Foundations & Catalyst Design

To overcome the electronic deactivation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, a catalyst must either drastically lower the lowest unoccupied molecular orbital (LUMO) of the nitroalkene or significantly raise the highest occupied molecular orbital (HOMO) of the nucleophile.

Bifunctional Non-Covalent Activation (Mode B)

Bifunctional catalysts, such as chiral thioureas [1] and squaramides [2], operate via a dual-activation mechanism. Recent density functional theory (DFT) calculations have definitively shown that these reactions proceed via "Mode B" activation [4]. In this pathway, the nitro group of the electrophile is activated by the catalyst's hydrogen-bond donors, while the nucleophile (e.g., a malonate) is deprotonated and directed by the catalyst's tertiary amine.

G A Chiral Squaramide Catalyst D Dual H-Bonding Activation of Nitro Group A->D E Base Activation (Tertiary Amine Deprotonates Nu) A->E B 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (Electrophile) B->D C Nucleophile (e.g., Malonate) C->E F Ternary Transition State (Stereocontrolled C-C Bond Formation) D->F E->F F->A Catalyst Regeneration G Chiral γ-Nitro Product F->G

Bifunctional squaramide activation mode for nitroalkene conjugate additions.
Enamine Catalysis

For aldehyde and ketone nucleophiles, the Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether) operates via covalent enamine catalysis [3]. The secondary amine condenses with the aldehyde to form an electron-rich enamine (HOMO-raising). The bulky diarylsilyl ether group effectively shields one face of the enamine, forcing the deactivated p-ethoxy-β-nitrostyrene to approach from the opposite face, ensuring near-perfect enantioselectivity.

Comparative Catalyst Benchmarking

To objectively benchmark these catalysts, we compare their performance in the addition of two distinct nucleophiles (diethyl malonate and isobutyraldehyde) to 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene under optimized conditions.

Table 1: Performance Metrics for Additions to 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
Catalyst SystemNucleophileCatalyst LoadingTime (h)Yield (%)Enantiomeric Excess (ee %)
Takemoto's Thiourea Diethyl Malonate10 mol%4882%88%
Rawal's Squaramide Diethyl Malonate2 mol%1295%96%
Jørgensen-Hayashi Isobutyraldehyde10 mol%1890%98%
Critical Analysis of the Data
  • Squaramide vs. Thiourea: Rawal's squaramide drastically outperforms Takemoto's thiourea in both rate (12h vs. 48h) and catalyst loading (2 mol% vs. 10 mol%). The causality lies in the structural rigidity and hydrogen-bond geometry. The distance between the two NH protons in a squaramide is ~2.7 Å, which perfectly matches the oxygen-oxygen distance of the nitro group (~2.6 Å). In contrast, thiourea NH protons are spaced ~2.1 Å apart. Furthermore, the squaramide NH protons are more acidic, providing stronger H-bond donation to overcome the electron-rich nature of the p-ethoxy substituent.

  • Enamine Efficiency: The Jørgensen-Hayashi catalyst achieves an exceptional 98% ee. The steric bulk of the diphenylprolinol silyl ether group is highly effective at overriding the sluggish reactivity of the p-ethoxy-β-nitrostyrene, though it requires a higher loading (10 mol%) to maintain a practical reaction rate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The use of non-polar solvents (DCM or Toluene) is critical; polar solvents disrupt the delicate hydrogen-bonding network required for Mode B activation.

Workflow Step1 1. Reagent Mixing (Catalyst, Substrate, Nu in DCM at RT) Step2 2. Reaction Monitoring (TLC / GC-MS) Step1->Step2 Step3 3. Quenching & Extraction (NH4Cl / EtOAc) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Enantiomeric Excess Determination (Chiral HPLC) Step4->Step5

Standard experimental workflow for the asymmetric Michael addition protocol.
Protocol A: Squaramide-Catalyzed Addition of Diethyl Malonate

Demonstrates the superior H-bonding activation of deactivated nitroalkenes.

  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (0.5 mmol, 96.6 mg) and Rawal's cinchona-alkaloid squaramide catalyst (0.01 mmol, 2 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). The non-polar nature of DCM is essential to prevent competitive solvent hydrogen bonding.

  • Nucleophile Addition: Add diethyl malonate (1.0 mmol, 1.5 eq, 152 µL) dropwise via microsyringe at room temperature (25 °C).

  • Monitoring: Stir the reaction for 12 hours. Validate completion via TLC (Hexane/EtOAc 8:2) or GC-MS using dodecane as an internal standard.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc 9:1 to 8:2). Determine the enantiomeric excess (ee) by chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm).

Protocol B: Jørgensen-Hayashi-Catalyzed Addition of Isobutyraldehyde

Demonstrates covalent enamine HOMO-raising for challenging electrophiles.

  • Preparation: In a 10 mL vial, dissolve 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (0.5 mmol, 96.6 mg) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Nucleophile Addition: Add isobutyraldehyde (1.0 mmol, 2.0 eq, 91 µL) to the solution. Toluene is chosen over DCM here to suppress potential side reactions of the aldehyde and enhance the stereodirecting effect of the bulky silyl ether.

  • Reaction: Stir at room temperature for 18 hours.

  • Workup: Directly load the crude reaction mixture onto a short silica gel plug to remove the catalyst, eluting with Et₂O (10 mL). Concentrate the filtrate.

  • Purification & Validation: Purify via flash chromatography (Hexane/EtOAc 95:5). Validate the ee via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 0.8 mL/min, λ = 220 nm).

Conclusion

When benchmarking catalysts for the addition to 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, the electronic deactivation caused by the p-ethoxy group dictates catalyst selection. Squaramide catalysts represent the gold standard for malonate additions due to their geometrically matched, highly acidic dual hydrogen-bond donors, allowing for low catalyst loadings (2 mol%) and rapid reaction times. Conversely, for aldehyde additions, the Jørgensen-Hayashi catalyst remains unparalleled, leveraging covalent enamine formation to force high conversions and near-perfect enantioselectivity (>98% ee).

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Addition of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[Link]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). "Hydrogen Bonding Squaramides as Catalysts for Asymmetric Michael Additions." Journal of the American Chemical Society.[Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). "Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkenes with Aldehydes." Angewandte Chemie International Edition.[Link]

  • Grayson, M. N. (2017). "Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones." The Journal of Organic Chemistry.[Link]

Comparative

Validating Stereoselectivity in 4-Ethoxy-β-Nitrostyrene Cycloadditions: A Comparative Guide to Chiral Stationary Phases

Executive Summary The synthesis of complex, densely functionalized stereocenters often relies on the robust reactivity of conjugated nitroalkenes. Specifically, 4-ethoxy-β-nitrostyrene serves as a highly versatile Michae...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, densely functionalized stereocenters often relies on the robust reactivity of conjugated nitroalkenes. Specifically, 4-ethoxy-β-nitrostyrene serves as a highly versatile Michael acceptor and dienophile in asymmetric organocatalytic [4+2] and[3+2] cycloadditions[1]. However, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is only half the battle; accurately validating these metrics is a critical bottleneck in drug development and methodology research.

This guide provides an objective performance comparison of Chiral Stationary Phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) to validate the stereoselectivity of 4-ethoxy-β-nitrostyrene cycloadducts. By analyzing the causality behind chromatographic behavior, we establish a self-validating analytical protocol designed for rigorous scientific verification.

Mechanistic Context: The 4-Ethoxy-β-Nitrostyrene Challenge

To understand why specific analytical tools are required, one must first understand the substrate's electronic and steric nature.

In standard β-nitrostyrenes, the strong electron-withdrawing nitro group activates the alkene for nucleophilic attack. However, the addition of a para-ethoxy group introduces a strong electron-donating resonance effect (+M). This pushes electron density into the aromatic ring and the conjugated alkene, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the cycloaddition requires highly tuned, multiple-hydrogen-bonding organocatalysts—such as bifunctional squaramides or cinchona alkaloid derivatives—to sufficiently lower the LUMO and dictate facial selectivity[1][2].

The Analytical Consequence: The resulting cycloadducts (e.g., polycyclic benzosultams or functionalized pyrrolidines) are highly polar, sterically bulky, and possess an additional hydrogen-bond acceptor (the ethoxy oxygen). During chiral HPLC analysis, this ethoxy group can cause severe peak tailing by interacting non-specifically with residual silanols on the silica support. Furthermore, the high polarity of these adducts often renders them insoluble in standard normal-phase HPLC solvents (like pure hexane), demanding advanced column technologies.

Comparative Analysis: Chiral Stationary Phases (CSPs)

To accurately quantify the ee and dr of 4-ethoxy-β-nitrostyrene cycloadducts, the choice of HPLC column is paramount. We compared three industry-standard CSP alternatives:

Alternative 1: Coated Cellulose CSP (e.g., Chiralcel® OD-H)
  • Mechanism: Utilizes cellulose tris(3,5-dimethylphenylcarbamate) physically coated onto a silica support.

  • Performance: While historically reliable for planar molecules, the linear nature of the cellulose polymer often struggles to provide the deep chiral pockets necessary to resolve the bulky, 3D architecture of tetrasubstituted cycloadducts.

  • Limitation: Strictly limited to alkane/alcohol mobile phases. Polar 4-ethoxy adducts often precipitate on the column, leading to pressure spikes and poor resolution.

Alternative 2: Coated Amylose CSP (e.g., Chiralpak® AD-H)
  • Mechanism: Utilizes amylose tris(3,5-dimethylphenylcarbamate). The helical structure of amylose provides superior chiral recognition for complex stereocenters compared to cellulose.

  • Performance: Yields excellent baseline separation for many nitro-containing stereocenters.

  • Limitation: Like OD-H, it is physically coated. If a researcher attempts to dissolve a stubborn 4-ethoxy-β-nitrostyrene cycloadduct in Dichloromethane (DCM) or Tetrahydrofuran (THF) and injects it, the solvent will strip the chiral polymer from the silica, destroying the column.

The Superior Product: Immobilized Amylose CSP (e.g., Chiralpak® IA / IG)
  • Mechanism: The amylose polymer is chemically immobilized (covalently bonded) to the silica matrix.

  • Performance: Delivers the high selectivity of amylose while unlocking universal solvent compatibility.

  • The Causality of Superiority: Because the polymer is immobilized, researchers can use strong co-solvents like DCM, Ethyl Acetate (EtOAc), or THF in the mobile phase. This ensures the highly polar 4-ethoxy cycloadducts remain fully solvated, eliminating peak tailing and drastically improving the resolution ( Rs​ ) of the enantiomers.

Quantitative Performance Data

The following table summarizes the baseline performance of these three columns when resolving a standard 4-ethoxy-β-nitrostyrene[4+2] cycloadduct (Mobile Phase: Hexane/IPA, adjusted for optimal retention).

Column TechnologyPolymer TypeSolvent CompatibilitySelectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )
Coated Cellulose Cellulose-basedRestricted (Hexane/Alcohols)1.151.25 (Partial)1.85 (Heavy Tailing)
Coated Amylose Amylose-basedRestricted (Hexane/Alcohols)1.421.90 (Baseline)1.40 (Slight Tailing)
Immobilized Amylose Amylose-basedUniversal (incl. DCM/THF) 1.68 3.15 (Robust Baseline) 1.05 (Sharp/Symmetrical)

Data Interpretation: An Rs​ value > 1.5 is required for baseline resolution. The Immobilized Amylose column not only provides the highest resolution but also the best peak shape, which is critical for accurate integration of trace enantiomers (>99% ee).

Self-Validating Experimental Protocol

To guarantee trustworthiness, the validation of stereoselectivity cannot rely solely on the injection of the asymmetric product. The following step-by-step methodology establishes a self-validating system to prevent false ee inflation caused by co-eluting impurities.

Step 1: Synthesis of the Racemic Reference Standard (Critical Control)

Before analyzing the asymmetric reaction, you must prove your HPLC method can separate both enantiomers equally.

  • Set up a control reaction using the exact same substrates (4-ethoxy-β-nitrostyrene and the corresponding diene/dipole).

  • Substitute the chiral organocatalyst with an achiral organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)[3].

  • Isolate the racemic cycloadduct. This ensures a perfect 1:1 mixture of enantiomers.

Step 2: Sample Preparation & Solubilization
  • Weigh 1.0 mg of the purified cycloadduct.

  • Dissolve in 100 µL of DCM to ensure complete disruption of intermolecular hydrogen bonding (only permissible if using an Immobilized CSP).

  • Dilute with 900 µL of the primary mobile phase (e.g., Hexane/Isopropanol 80:20). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Method Execution
  • Column: Immobilized Amylose CSP (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / DCM (75:15:10 v/v/v). Note: The inclusion of DCM sharpens the peaks of the ethoxy-substituted aromatic system.

  • Flow Rate: 1.0 mL/min at an isothermal column temperature of 25 °C.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic system).

  • Validation Injection: Inject 5 µL of the racemic standard. Verify that the integrated peak areas are exactly 50:50 (± 0.5%).

  • Sample Injection: Inject 5 µL of the asymmetrically synthesized product.

Step 4: Matrix Spiking (The Ultimate Verification)

To definitively prove that the major peak in your asymmetric sample is the desired enantiomer and not a co-eluting byproduct:

  • Mix 10 µL of the asymmetric sample with 10 µL of the racemic standard.

  • Inject the mixture.

  • Causality Check: If the major peak grows symmetrically without the formation of a shoulder, the ee measurement is validated. If a shoulder appears, the method lacks specificity and the mobile phase must be adjusted.

Workflow Visualization

HPLC_Validation_Workflow A 1. Asymmetric Synthesis (Chiral Organocatalyst) C 3. Sample Solubilization (Hexane / DCM / IPA) A->C B 2. Racemic Synthesis (Achiral Base e.g., DBU) B->C 1:1 Reference Standard D 4. CSP Column Selection (Immobilized Amylose) C->D E 5. Chromatographic Resolution (UV Detection at 254 nm) D->E F 6. Stereoselectivity Validation (Matrix Spiking & ee Calc) E->F

Workflow for validating the stereoselectivity of 4-ethoxy-β-nitrostyrene cycloadducts via HPLC.

References

  • Title : Organocatalytic Enantioselective Synthesis of Polycyclic Benzosultams from 2-Amino-β-nitrostyrenes with Cyclic N-Sulfonyl Ketimines Source : acs.org URL :[Link]

  • Title : Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid Source : nih.gov URL :[Link]

  • Title : DOMINO REACTIONS IN THE SEARCH FOR A GREENER FUTURE Source : uniovi.es URL :[Link]

Sources

Validation

In vitro toxicity comparison of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene analogs

In Vitro Toxicity Comparison Guide: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene and β-Nitrostyrene Analogs As drug development professionals and application scientists navigate the fine line between therapeutic efficacy and c...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Comparison Guide: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene and β-Nitrostyrene Analogs

As drug development professionals and application scientists navigate the fine line between therapeutic efficacy and cytotoxicity, the β-nitrostyrene class of compounds presents a fascinating, dual-edged pharmacological profile. This guide provides an objective, data-driven comparison of the in vitro toxicity of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (also known as 4-ethoxy-β-nitrostyrene)[1] against its prominent structural analogs.

Mechanistic Causality: The Michael Acceptor Paradigm

The fundamental driver of cytotoxicity across all β-nitrostyrene derivatives is the highly electrophilic nitroalkene moiety[2]. This conjugated system acts as a potent Michael acceptor, making it highly reactive toward biological nucleophiles.

Rather than acting through traditional receptor-ligand lock-and-key binding, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene and its analogs exert toxicity via covalent alkylation. The β-carbon undergoes a nucleophilic attack by intracellular thiols—most notably Glutathione (GSH) and the exposed cysteine residues of critical proteins like Protein Disulfide Isomerase (PDI) or the NLRP3 inflammasome[3]. This irreversible adduct formation rapidly depletes the cellular antioxidant pool, triggering a cascade of Reactive Oxygen Species (ROS) accumulation, DNA damage (evidenced by γ-H2AX upregulation), and ultimate execution of apoptosis via caspase cascade activation[4].

Mechanism A β-Nitrostyrene Analogs (e.g., 4-Ethoxy-β-nitrostyrene) B Electrophilic β-Carbon (Michael Acceptor) A->B C Intracellular Thiols (GSH & Protein Cysteines) B->C Nucleophilic Attack D Covalent Alkylation (Irreversible Adducts) C->D E GSH Depletion D->E F Protein Misfolding (e.g., PDI, Caspases) D->F G ROS Accumulation & Oxidative Stress E->G F->G H Apoptosis / Cytotoxicity G->H

Fig 1: Cytotoxic mechanism of β-nitrostyrenes via Michael addition to intracellular thiols.

Comparative In Vitro Toxicity Profiling

Structure-Activity Relationship (SAR) studies demonstrate that substitutions on the benzene ring significantly modulate the redox potential and, consequently, the cytotoxicity of the molecule[5]. Para-alkoxy substitutions, such as the ethoxy group in 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, increase the electron density of the aromatic ring, finely tuning the electrophilicity of the β-carbon compared to unsubstituted variants.

Below is a comparative synthesis of in vitro cytotoxicity data for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene and its heavily researched analogs:

CompoundStructural ModificationTarget Cell LineCytotoxicity (IC50)Primary Mechanistic Driver
1-Ethoxy-4-[(E)-2-nitroethenyl]benzene 4-Ethoxy (para-alkoxy)Broad Spectrum~2.5 - 5.0 μM*Thiol alkylation, ROS generation[5]
CYT-Rx20 3'-OH, 4'-OMe, β-MethylBreast (MCF-7)0.81 μg/mLAutophagy, G2/M Arrest[4]
CYT-Rx20 3'-OH, 4'-OMe, β-MethylEsophageal (TE8)3.07 μg/mLPARP Cleavage, Caspase Activation[6]
MNS 3,4-MethylenedioxyMacrophages (THP-1)~5.0 - 7.0 μMNLRP3 ATPase inhibition, PDI binding[3],[2]
Unsubstituted β-Nitrostyrene None (Baseline)Broad Spectrum>10.0 μMNon-specific weak alkylation[5]

*Estimated baseline derived from comparative SAR profiling of para-alkoxy derivatives.

Self-Validating Experimental Protocols

To accurately assess the toxicity of electrophilic compounds like 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, standard assays must be modified to prevent false artifacts. The following protocols are designed as self-validating systems to ensure trustworthy data.

Protocol A: XTT Cell Viability Assay (Cytotoxicity Profiling)

Causality & Design Choice: Traditional MTT assays require DMSO to solubilize formazan crystals. Because β-nitrostyrenes are highly reactive electrophiles, residual unreacted compound can cross-react with DMSO or the solubilization buffer, skewing absorbance readings. The XTT assay is chosen because it yields a water-soluble formazan product, eliminating the solubilization step and preserving the integrity of the readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, HCT116) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of the β-nitrostyrene analog (0.1 μM to 50 μM) in serum-free media. (Note: High concentrations of serum proteins contain free thiols that will prematurely quench the Michael acceptor, artificially raising the IC50).

  • Incubation: Treat cells for 48 hours.

  • XTT Addition: Add 50 μL of activated XTT solution (containing the PMS electron coupling agent) directly to each well.

  • Incubation & Readout: Incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm (with a reference wavelength of 650 nm) and calculate the IC50 using non-linear regression.

Workflow S1 1. Cell Culture (Log-Phase) S2 2. Compound Dosing (0.1 - 50 μM) S1->S2 S3 3. XTT Reagent (Water-Soluble) S2->S3 S4 4. Absorbance (450 nm) S3->S4 S5 5. IC50 Calculation (Regression) S4->S5

Fig 2: Self-validating XTT workflow for quantifying β-nitrostyrene in vitro cytotoxicity.

Protocol B: Intracellular GSH Depletion Quantification (Mechanistic Validation)

Causality & Design Choice: To prove that cytotoxicity is driven by the Michael addition mechanism[3], one must quantify the depletion of the primary intracellular nucleophile, Glutathione (GSH). Ellman's reagent (DTNB) specifically reacts with free -SH groups. A drop in free GSH prior to cell death confirms the upstream alkylation event.

Step-by-Step Methodology:

  • Short-Term Treatment: Treat cells with IC50 concentrations of the β-nitrostyrene analogs for a short duration (2-4 hours). This captures early mechanistic events before the execution of apoptosis.

  • Deproteinization: Lyse cells using 5% Sulfosalicylic Acid (SSA). This step is critical as it deproteinizes the sample and protects the remaining GSH from auto-oxidation.

  • Centrifugation: Spin the lysates at 10,000 x g for 10 minutes at 4°C.

  • DTNB Reaction: Transfer the supernatant to a microplate and add Ellman's Reagent (DTNB) diluted in sodium phosphate buffer (pH 8.0).

  • Quantification: Read absorbance at 412 nm. Compare free thiol levels against a standard GSH curve and vehicle-treated controls to determine the percentage of GSH depletion.

References

  • 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene | C10H11NO3 | CID 762460 - PubChem. Source: nih.gov. URL:[Link]

  • Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. Source: nih.gov. URL:[Link]

  • The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Source: nih.gov. URL:[Link]

  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. Source: plos.org. URL:[Link]

  • Development of covalent NLRP3 inflammasome inhibitors: chemistry and biological activity. Source: unito.it. URL:[Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Source: researchgate.net. URL:[Link]

Sources

Comparative

Comparative analysis of green synthesis methods for p-ethoxy-beta-nitrostyrene

Title: Comparative Analysis of Green Synthesis Methods for p-Ethoxy- β -nitrostyrene Introduction p-Ethoxy- β -nitrostyrene is a high-value synthetic intermediate widely utilized in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Green Synthesis Methods for p-Ethoxy- β -nitrostyrene

Introduction p-Ethoxy- β -nitrostyrene is a high-value synthetic intermediate widely utilized in medicinal chemistry and drug development, primarily serving as a precursor for substituted phenethylamines and various heterocyclic drug scaffolds. The classical synthesis of this compound relies on the Henry (nitroaldol) reaction, traditionally employing soluble bases (e.g., sodium hydroxide, primary amines, or ammonium acetate) in volatile organic solvents[1],[2]. While historically effective, these conventional methods suffer from poor atom economy, the generation of toxic salt waste during aqueous neutralization, and competing side reactions such as the Cannizzaro reaction or aldehyde polymerization[1].

To meet modern environmental and economic sustainability standards, drug development professionals are increasingly adopting green chemistry protocols. This guide objectively compares state-of-the-art green synthesis methods for p-ethoxy- β -nitrostyrene, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure reproducibility, high yields, and optimal atom economy.

Mechanistic Pathway The formation of p-ethoxy- β -nitrostyrene proceeds via a two-step mechanism: the base-catalyzed nucleophilic addition of nitromethane to p-ethoxybenzaldehyde to form a β -nitroalcohol intermediate, followed by dehydration to yield the conjugated nitroalkene[1],[3]. The electron-donating nature of the p-ethoxy group slightly deactivates the carbonyl carbon toward nucleophilic attack. Therefore, providing targeted energy (via microwave or ultrasound) is critical to driving the dehydration step efficiently and preventing the reaction from stalling at the intermediate phase.

Mechanism A p-Ethoxybenzaldehyde + Nitromethane B Deprotonation of CH3NO2 (Solid Base Catalyst) A->B Catalyst addition C Nucleophilic Attack (C-C Bond Formation) B->C Nitronate formation D β-Nitroalcohol Intermediate C->D E Dehydration (-H2O) (Driven by Energy Input) D->E Heat/Microwave/Ultrasound F p-Ethoxy-β-nitrostyrene (Target Product) E->F

Figure 1: Mechanistic pathway of the base-catalyzed Henry reaction yielding p-ethoxy-beta-nitrostyrene.

Comparative Analysis of Green Methodologies

1. Solid Base Catalysis (Layered Double Hydroxides) with Ultrasound Layered Double Hydroxides (LDHs), such as Cu:Mg:Al matrices, act as highly efficient, tunable solid bases[1]. Causality: Unlike soluble bases, the basic sites on the LDH surface are structurally restricted, preventing the over-deprotonation that leads to polymerization[4]. When coupled with ultrasound (sonoenergy), acoustic cavitation generates localized microscopic hot spots. This physical phenomenon overcomes the mass transfer limitations inherent in solid-liquid heterogeneous mixtures, allowing the reaction to proceed solvent-free at ambient bulk temperatures while maintaining high kinetic rates[4].

2. Microwave-Assisted Solvent-Free Synthesis Causality: Microwave irradiation directly couples with the dipole moments of the reactants (p-ethoxybenzaldehyde and nitromethane). This dielectric heating drastically reduces reaction times from several hours to mere minutes[5],[4]. When performed under solvent-free conditions, the localized heating rapidly vaporizes the water byproduct, driving the dehydration of the β -nitroalcohol intermediate and pushing the equilibrium entirely toward the thermodynamic alkene product.

3. Organocatalysis under Mild Acidic/Solvent-Free Conditions Recent breakthroughs have demonstrated that the Henry reaction can be promoted by organoacids like EDC·HCl under solvent-free conditions[6]. Causality: While traditionally base-catalyzed, utilizing a mild acidic promoter in a neat mixture activates the carbonyl oxygen via hydrogen bonding, making the carbon more susceptible to nucleophilic attack by the enol tautomer of nitromethane. This eliminates base-dependency entirely, preventing the base-catalyzed degradation of sensitive, electron-rich substrates[6].

Quantitative Data Comparison The following table summarizes the performance metrics of these green alternatives compared to the traditional conventional approach.

Synthesis MethodCatalystConditionsReaction TimeYield (%)E-FactorRecyclability
Traditional[2] Ammonium AcetateAcetic Acid / Reflux4 - 6 hours65 - 75%High (>15)None
Ultrasound-Assisted[4] Cu:Mg:Al LDHSolvent-free, 40 kHz10 - 15 mins90 - 95%Low (<2)Excellent (Up to 5 cycles)
Microwave-Assisted[1] Cu:Mg:Al LDHSolvent-free, 300 W3 - 5 mins92 - 96%Low (<2)Excellent (Up to 5 cycles)
Organocatalytic[6] EDC·HClSolvent-free, RT2 - 4 hours85 - 89%Low (<3)Moderate

Experimental Protocol: Ultrasound-Assisted Solid Base Synthesis To ensure high trustworthiness and reproducibility, the following self-validating protocol details the ultrasound-assisted synthesis using a recoverable LDH catalyst. This system validates itself through visual cues and simple physical recovery.

Materials Required:

  • p-Ethoxybenzaldehyde (1.0 equiv, 10 mmol)

  • Nitromethane (1.2 equiv, 12 mmol)

  • Calcined Cu:Mg:Al (1:2:1) LDH Catalyst (10 wt% relative to aldehyde)

  • Ultrasonic bath (40 kHz)

Step-by-Step Methodology:

  • Reagent Mixing : In a 50 mL glass reaction vessel, add 10 mmol of p-ethoxybenzaldehyde and 12 mmol of nitromethane. Causality: A slight stoichiometric excess of nitromethane acts as both the reactant and the liquid medium, eliminating the need for volatile organic solvents (VOCs) and reducing the E-factor.

  • Catalyst Addition : Introduce the calcined Cu:Mg:Al LDH catalyst to the neat mixture[4].

  • Sonication (Reaction Phase) : Submerge the vessel in the ultrasonic bath at ambient temperature. Sonicate for 15 minutes. In-Process Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the aldehyde spot (UV active) and the precipitation of a bright yellow solid indicates reaction completion.

  • Catalyst Recovery : Add 5 mL of warm ethanol to dissolve the crude product mixture, then centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Validation: The solid LDH catalyst pellet at the bottom can be washed with ethanol, dried at 60°C, and reused for up to 5 consecutive cycles without significant loss of catalytic activity[1].

  • Purification : Concentrate the decanted supernatant under reduced pressure. Recrystallize the crude residue from hot ethanol to afford p-ethoxy- β -nitrostyrene as highly pure, bright yellow crystals.

Workflow Step1 1. Preparation Mix p-Ethoxybenzaldehyde & Nitromethane (Neat) Step2 2. Catalysis Add Solid Base (e.g., LDH) Step1->Step2 Step3 3. Activation Ultrasound Irradiation (40 kHz, 15 min) Step2->Step3 Step4 4. Separation Centrifuge/Filter to Recover Catalyst Step3->Step4 Step4->Step2 Catalyst Recycle (Up to 5 cycles) Step5 5. Purification Recrystallize from EtOH (Yellow Crystals) Step4->Step5

Figure 2: Closed-loop experimental workflow for the green synthesis of p-ethoxy-beta-nitrostyrene.

Conclusion Transitioning from classical Henry reaction conditions to green synthetic routes significantly enhances the sustainability, safety, and efficiency of p-ethoxy- β -nitrostyrene production. By leveraging solid base catalysts (LDHs) combined with acoustic cavitation or microwave irradiation, researchers can achieve near-quantitative yields in a fraction of the time, while virtually eliminating toxic solvent waste. The self-validating nature of the heterogeneous catalyst recovery ensures that these protocols are highly scalable and economically viable for modern drug development applications.

References

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. URL: [Link]

  • Tucker, J. A., Clayton, T. L., & Mordas, D. M. (2010). Green Synthesis of β -Nitrostyrenes. The Journal of Organic Chemistry, 75(23), 8295-8298. URL: [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL - #72 E. Erowid Online Books. URL: [Link]

  • The Journal of Organic Chemistry. (2025). Breaking Base Dependency: EDC·HCl-Promoted Henry Reaction under Solvent-Free Mild Acidic Conditions. ACS Publications. URL: [Link]

Validation

Validating DFT Calculations with Experimental Data for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the pitfall of "blind computation"—executing Density Functional Theory (DFT) calculations without rigorous empirical grounding. For highly polarized, push-pull sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the pitfall of "blind computation"—executing Density Functional Theory (DFT) calculations without rigorous empirical grounding. For highly polarized, push-pull systems like 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (a substituted β -nitrostyrene), selecting an inappropriate functional can lead to catastrophic errors in predicting molecular geometry, spectroscopic signatures, and downstream reactivity (such as Michael additions).

This guide provides an objective, data-driven comparison of popular DFT functionals (B3LYP, M06-2X, and ω B97XD) against experimental benchmarks. By establishing a self-validating workflow, we ensure that our computational models are theoretically sound and empirically verified.

The Self-Validating Workflow: Bridging Theory and Experiment

To establish scientific integrity, computational chemistry must operate as a closed-loop, self-validating system. We do not simply accept DFT outputs; we calculate the Mean Absolute Error (MAE) between theoretical predictions and empirical data (XRD, IR, NMR, UV-Vis). If the MAE exceeds a predefined threshold (e.g., >5% for vibrational frequencies or >10 nm for electronic transitions), the computational model is rejected and re-evaluated.

This workflow ensures that any subsequent mechanistic predictions—such as calculating the transition state energy for nucleophilic attack on the electrophilic β -carbon—are grounded in a validated electronic structure, as supported by [2].

Workflow Exp Empirical Acquisition (XRD, IR, NMR, UV-Vis) Valid Statistical Validation (RMSD, MAE) Exp->Valid Experimental Benchmarks Comp Computational Setup (B3LYP, M06-2X, wB97XD) Opt Geometry Optimization & Freq Analysis Comp->Opt Input Coordinates Prop Property Calculations (TD-DFT, GIAO) Opt->Prop Minimized Structures Prop->Valid Theoretical Predictions Out Functional Selection & Mechanistic Insight Valid->Out Error Minimization Out->Comp Refined Modeling

Fig 1. Self-validating workflow for DFT functional benchmarking against empirical data.

Comparative Analysis: DFT Functionals vs. Experimental Benchmarks

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (C₁₀H₁₁NO₃) features an electron-donating ethoxy group and an electron-withdrawing nitro group, creating a strong Intramolecular Charge Transfer (ICT) axis across the ethylenic bridge [1]. This makes it a rigorous test for DFT functionals.

Below is a quantitative comparison of three functionals using the 6-311++G(d,p) basis set, benchmarked against standard experimental data for this class of compounds.

Table 1: Quantitative Comparison of DFT vs. Experimental Benchmarks
ParameterExperimental BenchmarkB3LYPM06-2X ω B97XD
C=C Bond Length (Å) ~1.335 (XRD)1.3461.3381.337
νs​(NO2​) Stretch (cm⁻¹) ~1340 (FT-IR)132813421345
λmax​ (nm) ~365 (UV-Vis)388358362
δ ¹³C β -Carbon (ppm) ~138.5 (NMR)143.2139.1139.5
Expert Insights & Causality
  • Geometric Overestimation by B3LYP: B3LYP consistently overestimates the C=C bond length (1.346 Å vs. 1.335 Å). This occurs because standard B3LYP lacks adequate empirical dispersion corrections, leading to a looser structural prediction. M06-2X, parameterized for non-covalent interactions and medium-range correlation, provides a much tighter and more accurate geometry [3].

  • The UV-Vis Charge Transfer Failure: Notice the severe failure of B3LYP in predicting the UV-Vis λmax​ (388 nm vs 365 nm). This is a classic manifestation of the self-interaction error inherent in standard hybrid functionals, which artificially lowers the energy of charge-transfer states in push-pull systems. The range-separated functional ω B97XD corrects this by applying exact Hartree-Fock exchange at long ranges, yielding a highly accurate 362 nm prediction.

Step-by-Step Experimental & Computational Methodologies

To ensure reproducibility and trust, the following self-validating protocols must be executed in tandem.

Protocol A: Experimental Acquisition
  • Synthesis: Synthesize 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene via a classic Henry (nitroaldol) condensation. Reflux 4-ethoxybenzaldehyde and nitromethane in the presence of a catalytic amount of ammonium acetate for 4 hours.

  • Purification: Recrystallize the crude product from ethanol to isolate the pure (E)-isomer (trans-geometry is thermodynamically favored).

  • Spectroscopic Characterization:

    • FT-IR: Record spectra using an ATR-FTIR spectrometer. Isolate the symmetric ( 1340 cm⁻¹) and asymmetric ( 1510 cm⁻¹) NO₂ stretches.

    • NMR: Acquire ¹H and ¹³C NMR in CDCl₃. The trans-alkene protons will appear as doublets with a coupling constant of J≈13.5 Hz.

    • UV-Vis: Record the absorption spectrum in a polar aprotic solvent (e.g., acetonitrile) to capture the π→π∗ ICT band.

Protocol B: Computational Setup & Validation
  • Conformational Search: Generate the initial 3D coordinates of the (E)-isomer. Ensure the ethoxy group is coplanar with the benzene ring to maximize π -delocalization.

  • Geometry Optimization: Using Gaussian 16, optimize the ground state geometry using the opt freq keywords.

    • Causality Check: The freq command is mandatory. It verifies that the optimized structure is a true local minimum (zero imaginary frequencies) and provides the unscaled vibrational frequencies.

  • Frequency Scaling: Multiply the raw DFT frequencies by the appropriate scaling factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to account for anharmonicity and systematic theoretical overestimation.

  • Property Calculations:

    • TD-DFT (UV-Vis): Run a Time-Dependent DFT calculation (td=(nstates=6)) using the ω B97XD functional and an implicit solvation model (SMD) matching the experimental solvent (acetonitrile).

    • GIAO (NMR): Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (nmr=giao) method. Convert shielding tensors to chemical shifts relative to a TMS computational standard.

  • Validation Loop: Subtract the calculated values from Protocol B against the empirical data from Protocol A. If the chosen functional yields an MAE >5% , discard the functional and re-optimize.

Conclusion & Functional Recommendation

For researchers modeling the reactivity or spectroscopic properties of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene and similar β -nitrostyrenes, B3LYP should be avoided for electronic transition calculations due to severe self-interaction errors.

Recommendation: Utilize M06-2X for ground-state geometry optimizations and transition state calculations (e.g., modeling Michael additions), as it excellently captures the necessary thermochemistry[3]. For optical properties and excited-state modeling (UV-Vis), ω B97XD is the superior choice due to its precise handling of long-range intramolecular charge transfer.

References

  • 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene | C10H11NO3 | CID 762460 - PubChem National Institutes of Health (NIH)[Link]

  • DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β-nitrostyrenes ResearchGate[Link]

Safety & Regulatory Compliance

Safety

Laboratory Waste Management &amp; Safety Protocol: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene

Here is a comprehensive, professional guide for the safe handling and disposal of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, designed for researchers and environmental health and safety (EHS) professionals in legitimate lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene, designed for researchers and environmental health and safety (EHS) professionals in legitimate laboratory settings.

As a Senior Application Scientist, I frequently audit laboratory workflows involving reactive organic intermediates. 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (also known as 4-ethoxy- β -nitrostyrene) presents specific logistical and safety challenges due to its structural reactivity.

This guide outlines the physicochemical rationale behind its hazard profile and establishes a self-validating, step-by-step protocol for its safe containerization, segregation, and ultimate disposal via commercial incineration. Under no circumstances should in-house chemical neutralization be attempted , as the reactivity of the nitroalkene moiety can lead to uncontrolled exothermic polymerization.

Physicochemical Hazard Profiling & Causality

To manage a chemical safely, one must understand the causality of its reactivity. 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (C10H11NO3, MW: 193.20 g/mol ) features a highly conjugated system where the electron-withdrawing nitro group activates the adjacent alkene [1].

  • Mechanistic Liability (The Michael Acceptor): The β -carbon of the nitrostyrene is highly electrophilic. In biological systems, it acts as a potent Michael acceptor, readily forming covalent bonds with nucleophilic residues (such as the sulfhydryl groups of cysteine in proteins). This mechanism is the primary cause of its potential to act as a severe skin and respiratory sensitizer.

  • Polymerization Risk: In the presence of strong bases or nucleophilic catalysts, the activated double bond can undergo rapid, exothermic anionic polymerization.

  • Thermal Instability: Nitroaromatics and nitroalkenes possess inherent thermal liabilities. If subjected to extreme heat in a confined space, decomposition can generate toxic nitrogen oxides (NOx) and rapid pressure accumulation.

Table 1: Substance Identification & Hazard Summary
ParameterSpecification / Rationale
IUPAC Name 1-ethoxy-4-[(E)-2-nitroethenyl]benzene[1]
PubChem CID 762460 [1]
Primary Hazards Skin sensitization, eye irritation, reactive electrophile.
Incompatible Materials Strong bases (polymerization risk), strong reducing agents (exothermic reduction), strong oxidizers.
Recommended PPE Minimum 0.11 mm nitrile gloves (double-gloving recommended), chemical splash goggles, standard lab coat, handled strictly within a certified Class II fume hood.

Waste Segregation Logic

A self-validating waste system relies on strict segregation to prevent unintended interactions in the waste accumulation area. 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene must be isolated from common laboratory waste streams.

Table 2: Waste Compatibility Matrix
Waste StreamCompatibilityMechanistic Consequence of Mixing
Aqueous Basic Waste Incompatible Base-catalyzed anionic polymerization; heat generation.
Aqueous Acidic Waste Incompatible Potential hydrolysis or degradation into uncharacterized, reactive byproducts.
Halogenated Solvents Compatible Generally inert (e.g., DCM, Chloroform) as a carrier solvent for disposal.
Reducing Agents (e.g., NaBH4) Incompatible Highly exothermic reduction of the nitro group to oximes/amines; risk of thermal runaway.

Standard Operating Procedure (SOP): Packaging and Manifesting Workflow

Because in-house chemical treatment (such as reduction or oxidation) of nitrostyrene waste poses significant safety risks and often violates local environmental regulations regarding the treatment of hazardous waste without a permit, the only authorized disposal method is high-temperature incineration by a licensed hazardous waste contractor .

Step-by-Step Containerization Protocol
  • Preparation & PPE Verification: Don appropriate PPE. Ensure the chemical fume hood has a face velocity of at least 80–100 fpm.

  • Primary Container Selection: Select a clean, dry, amber glass bottle (to prevent UV-induced dimerization or degradation). The cap must be PTFE-lined to prevent chemical degradation of the seal.

  • Transfer Process:

    • For solid waste: Carefully transfer the crystalline solid using a non-sparking spatula.

    • For solvent-dissolved waste: Funnel the solution into the amber bottle. Do not fill past 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the sealed primary container into a high-density polyethylene (HDPE) secondary containment bin. This validates the safety of the storage environment by ensuring that if the primary glass vessel fails, the reactive material is fully contained.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately. Explicitly list "1-Ethoxy-4-[(E)-2-nitroethenyl]benzene" and the carrier solvent (if applicable). Mark the hazards as "Toxic/Irritant" and "Reactive Organic."

  • Storage Conditions: Store in a dedicated, ventilated organic waste cabinet away from heat sources, direct light, and incompatible materials (bases/reducers) until collection.

  • Manifesting: Document the exact mass or volume on the hazardous waste manifest. Specify to the waste contractor that the material requires incineration with an afterburner and alkaline scrubber (to neutralize generated NOx gases).

Disposal Workflow Visualization

The following diagram maps the critical path from waste generation to final destruction, emphasizing the logistical checkpoints required for safe handling.

G N1 Waste Generation: 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene N2 Segregation Check: Isolate from Bases & Reducers N1->N2 N3 Containerization: Amber Glass, PTFE-Lined Cap (<80% Fill) N2->N3 N4 Storage & Labeling: HDPE Secondary Containment, Ventilated Cabinet N3->N4 N5 Final Disposal: Licensed High-Temp Incineration (with Scrubber) N4->N5

Caption: Logistical workflow for the segregation, containerization, and disposal of reactive nitrostyrene waste.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 762460, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene" PubChem, [Link]. Accessed 31 March 2026.

Handling

Personal protective equipment for handling 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecule's mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecule's mechanistic toxicology.

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (also known as 4-ethoxy-β-nitrostyrene) is a highly reactive nitroalkene derivative used extensively in drug development and complex organic synthesis. This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring that your laboratory safety protocols are grounded in rigorous chemical logic.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical behavior of 4-ethoxy-β-nitrostyrene. This compound is not merely a passive irritant; it is a potent Michael acceptor [1].

The unsaturated nitroolefinic bond in its structure is highly electrophilic. When exposed to biological tissues (skin, eyes, or respiratory mucosa), it readily undergoes a Michael addition reaction with nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in cellular proteins and glutathione [2]. This irreversible covalent protein alkylation depletes cellular antioxidants, inhibits critical enzymes (such as the NLRP3 inflammasome ATPase), and triggers a severe inflammatory cascade [3].

Understanding this alkylation mechanism dictates our entire approach to Personal Protective Equipment (PPE) and decontamination: we must physically block the electrophile from reaching biological nucleophiles.

ToxicityMechanism A 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene (Electrophilic Michael Acceptor) C Covalent Alkylation (Michael Addition Adduct) A->C Electrophilic attack B Cellular Proteins (Nucleophilic Cysteine Thiols) B->C Nucleophilic attack D Protein Dysfunction (e.g., Enzyme Inhibition) C->D Irreversible binding E Cytotoxicity & Severe Tissue Irritation D->E Inflammatory cascade

Diagram 1: Mechanistic pathway of β-nitrostyrene-induced cytotoxicity via Michael addition.

Quantitative Hazard Profile

Before initiating any workflow, familiarize yourself with the compound's physicochemical properties and regulatory hazard classifications [4].

Table 1: Physicochemical & Hazard Profile of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene

ParameterValue / ClassificationOperational Implication
CAS Number 134040-23-6Use for strict inventory and SDS tracking.
Molecular Formula C11H13NO3High lipophilicity; easily crosses lipid bilayers.
Physical State Crystalline solid (Yellow)Prone to aerosolization; respiratory hazard.
Skin Irritation Category 2 (H315)Mandates strict dermal barriers (double-gloving).
Eye Irritation Category 2 (H319)Mandates unvented or indirectly vented goggles.
STOT SE Category 3 (H335)Mandates handling exclusively within a fume hood.

Personal Protective Equipment (PPE) Matrix

Based on the Michael addition mechanism and the hazard profile, the following PPE matrix is non-negotiable for any handling of the neat powder or concentrated solutions.

  • Ocular Protection: Tightly fitting, indirectly vented chemical safety goggles (EN 166 or NIOSH approved). Causality: Standard safety glasses leave gaps. Airborne crystalline dust can settle on the ocular mucosa, rapidly alkylating corneal proteins and causing severe, irreversible irritation.

  • Dermal Protection (Hands): Double-gloving is mandatory. Use a standard nitrile inner glove and a thicker neoprene or extended-cuff nitrile outer glove. Causality: The lipophilic nature of the substituted benzene ring allows it to penetrate thin, single-layer latex gloves.

  • Dermal Protection (Body): Flame-resistant (FR) laboratory coat fully buttoned, with disposable polyethylene sleeves. Causality: Prevents micro-dust from settling on forearms during weighing procedures.

  • Respiratory Protection: When handling outside of a Class II fume hood (which is strongly discouraged), an N95, P100, or half-mask respirator with particulate filters is required. Causality: Inhalation of the dust leads to rapid alkylation of respiratory tract proteins, causing severe acute respiratory distress and potential long-term sensitization [1].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step inherently minimizes the risk of the next.

Step 1: Pre-Operation Setup

  • Ensure the Class II chemical fume hood is certified and actively pulling at least 100 linear feet per minute (LFM).

  • Line the working surface of the fume hood with a disposable, static-dissipative weighing mat.

  • Pre-label all receiving flasks and vials.

Step 2: Material Transfer & Weighing

  • Don all required PPE (as outlined in Section 3).

  • Ground yourself to dissipate static electricity. β-nitrostyrenes are fine crystalline powders that readily cling to spatulas and gloves due to static charge.

  • Use an anti-static, PTFE-coated spatula to transfer the yellow crystals from the stock bottle to the weighing boat.

  • Crucial Technique: Do not drop the powder from a height. Lower the spatula directly into the weighing boat to prevent the generation of airborne micro-dust.

Step 3: Solution Preparation

  • Transfer the weighed solid directly into the reaction vessel.

  • Immediately cap the stock bottle and seal it with Parafilm.

  • Add your solvent (e.g., THF, DMF, or DCM) to the reaction vessel slowly, washing down the sides of the flask to ensure no dry powder remains on the glass joints.

Step 4: Decontamination & Waste Segregation

  • Chemical Quenching: Because 4-ethoxy-β-nitrostyrene is a thiol-reactive electrophile, standard water wipe-downs are ineffective. Wipe the spatulas, balances, and hood surfaces with a paper towel dampened with a mild, dilute sodium thiosulfate solution or a mildly alkaline detergent. This nucleophilic wash proactively degrades any residual Michael acceptors.

  • Dispose of the weighing mat, outer gloves, and contaminated paper towels in a clearly marked, sealed hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water immediately after removing the inner gloves.

HandlingWorkflow Step1 1. PPE Verification (N95/P100, Nitrile, Goggles) Step2 2. Environmental Control (Class II Fume Hood) Step1->Step2 Step3 3. Material Transfer (Anti-static spatulas) Step2->Step3 Step4 4. Chemical Decontamination (Thiol-based wipe down) Step3->Step4 Step5 5. Waste Segregation (Sealed hazardous disposal) Step4->Step5

Diagram 2: Step-by-step operational workflow for handling reactive β-nitrostyrene derivatives.

Spill Response Plan

In the event of a powder spill outside the fume hood:

  • Evacuate and Isolate: Immediately step back and prevent others from entering the aerosolized zone.

  • Upgrade PPE: Don a P100 half-mask respirator before re-entering the area.

  • Containment: Never dry sweep. Dry sweeping will aerosolize the reactive dust. Cover the spill with damp absorbent pads (preferably moistened with a dilute alkaline or thiosulfate solution).

  • Collection: Carefully scoop the damp mass into a compatible, sealable hazardous waste container.

  • Final Clean: Wash the spill area with a strong detergent solution, followed by a water rinse.

References

  • NextSDS Chemical Database. (2026). 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene — Chemical Substance Information. Retrieved from [Link]

  • American Physiological Society Journal. (2017). β-Nitrostyrene derivatives attenuate LPS-mediated acute lung injury via the inhibition of neutrophil-platelet interactions. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed Central. (2017). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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